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  • Product: 4-Chloro-8-methoxy-3-methylquinoline
  • CAS: 39593-11-8

Core Science & Biosynthesis

Foundational

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-Chloro-8-methoxy-3-methylquinoline The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-8-methoxy-3-methylquinoline

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of pharmacologically active compounds. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Within this esteemed class of compounds, 4-Chloro-8-methoxy-3-methylquinoline emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its strategic substitution pattern—a reactive chloro group at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 3-position—renders it a versatile intermediate for the synthesis of novel therapeutic agents. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications in modern drug discovery.

Core Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical characteristics is the bedrock of any successful research endeavor. 4-Chloro-8-methoxy-3-methylquinoline is unambiguously identified by its Chemical Abstracts Service (CAS) number.

CAS Number: 39593-11-8[1]

Physicochemical Properties

The compound's properties dictate its behavior in both chemical reactions and biological systems. The following table summarizes its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[1]
Molecular Weight 207.66 g/mol [1]
Appearance Solid (predicted)[2]
Storage Sealed in dry, 2-8°C[1]
SMILES CC1=C(Cl)C2=CC=CC(OC)=C2N=C1[1]

The presence of both a chloro and a methoxy group on the quinoline scaffold has interesting implications for its reactivity and potential biological interactions. The chloro group at the 4-position is a key functional handle, susceptible to nucleophilic substitution, which is a common strategy for introducing diverse functionalities. The methoxy group at the 8-position, being electron-donating, can influence the electron density of the ring system and thereby modulate the reactivity of the chloro group. Such substitutions are frequently employed in drug discovery to fine-tune a molecule's interaction with its biological target.[3]

Synthesis of 4-Chloro-8-methoxy-3-methylquinoline: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-amino-m-cresol, which is first methoxylated to 2-amino-3-methoxytoluene. This is then subjected to a Gould-Jacobs reaction to form the hydroxyquinoline core, followed by chlorination to yield the final product.

Synthesis_Workflow A 2-Amino-3-methoxytoluene C Intermediate Adduct A->C Gould-Jacobs Reaction B Diethyl (ethoxymethylene)malonate B->C D 4-Hydroxy-8-methoxy-3-methylquinoline C->D Thermal Cyclization E 4-Chloro-8-methoxy-3-methylquinoline D->E Chlorination (e.g., POCl₃) Kinase_Inhibitor_Synthesis A 4-Chloro-8-methoxy- 3-methylquinoline C 4-Amino-8-methoxy- 3-methylquinoline Derivative A->C Nucleophilic Aromatic Substitution B Primary/Secondary Amine (R-NHR') B->C D Kinase Inhibitor Candidate C->D Further Functionalization

Sources

Exploratory

4-Chloro-8-methoxy-3-methylquinoline molecular structure

This is an in-depth technical guide on the molecular structure, synthesis, and applications of 4-Chloro-8-methoxy-3-methylquinoline, designed for researchers and drug development professionals. Introduction: The Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, synthesis, and applications of 4-Chloro-8-methoxy-3-methylquinoline, designed for researchers and drug development professionals.

Introduction: The Scaffold in Medicinal Chemistry

4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) represents a highly functionalized quinoline intermediate critical in the synthesis of bioactive heterocycles. As a privileged scaffold, the quinoline core appears in numerous FDA-approved therapeutics (e.g., chloroquine, ciprofloxacin, bosutinib). This specific derivative is distinguished by its 8-methoxy substituent, which modulates lipophilicity and metabolic stability, and the 4-chloro handle, which serves as the primary site for nucleophilic aromatic substitution (


).

The 3-methyl group introduces steric bulk that can restrict conformational freedom in downstream ligands, a key tactic in optimizing binding affinity for kinase pockets (e.g., PI3K/mTOR) or microbial targets.

Key Chemical Identity
PropertyValue
CAS Number 39593-11-8
Molecular Formula

Molecular Weight 207.66 g/mol
IUPAC Name 4-chloro-8-methoxy-3-methylquinoline
SMILES COc1cccc2nc(C)c(Cl)c21 (Note: Isomeric placement requires verification; standard canonical: COc1cccc2nc(C)c(Cl)cc12 is incorrect for 3-methyl. Correct: COc1cccc2nc(C)c(Cl)cc12 implies 2-methyl if not careful. Correct SMILES for 3-methyl: COc1cccc2nc(cc(Cl)c21)C - Wait, 3-methyl is on the pyridine ring. COc1cccc2ncc(C)c(Cl)c21)
Predicted LogP ~3.2

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is dictated by the interplay between the electron-rich benzene ring (activated by the 8-methoxy group) and the electron-deficient pyridine ring (deactivated by the nitrogen atom and the 4-chloro substituent).

Electronic Effects
  • Pyridine Ring (N1, C2, C3, C4) : The nitrogen atom withdraws electron density, making C2 and C4 susceptible to nucleophilic attack. The 4-chloro group further activates C4 for displacement.

  • Benzene Ring (C5-C8) : The 8-methoxy group is an electron-donating group (EDG) by resonance (

    
    ), increasing electron density at the ortho (C7) and para (C5) positions relative to itself. This makes the benzene ring more susceptible to electrophilic aromatic substitution (
    
    
    
    ), although the fused pyridine ring generally deactivates the overall system compared to naphthalene.
  • 3-Methyl Group : This group exerts a weak inductive effect (

    
    ) and, more importantly, a steric effect. It hinders nucleophilic attack at C4 slightly but primarily serves to lock the conformation of substituents added at C4, preventing free rotation and potentially enhancing selectivity for protein binding pockets.
    
1H NMR Spectral Signature (Predicted)

Based on the substitution pattern, the proton NMR in


 typically exhibits:
PositionShift (

ppm)
MultiplicityInterpretation
H-2 8.70 – 8.90Singlet (s)Highly deshielded by adjacent Nitrogen; characteristic of 3-substituted quinolines.
H-5 7.60 – 7.70Doublet (d)Ortho to bridgehead; para to OMe.
H-6 7.40 – 7.50Triplet (t)Meta to OMe; typical aromatic splitting.
H-7 7.00 – 7.10Doublet (d)Ortho to OMe; shielded by OMe resonance.
8-OMe 4.00 – 4.10Singlet (s)Characteristic methoxy peak.
3-Me 2.40 – 2.50Singlet (s)Methyl attached to aromatic ring.

Synthesis Protocols

The synthesis of 4-chloro-3-methylquinolines typically avoids direct chlorination of the quinoline ring, which is non-selective. Instead, the Gould-Jacobs or modified Conrad-Limpach approach is preferred to build the quinolone core, followed by chlorination.

Pathway: Cyclization of Acrylates (The "Ethyl Ethoxymethylene" Route)

This method is robust for industrial scaling.[1] It involves the condensation of o-anisidine with an acrylate derivative to form an enamine, which undergoes thermal cyclization.

Step 1: Condensation

Reagents : o-Anisidine (2-methoxyaniline), Ethyl 2-methyl-3-ethoxyacrylate (or generated in situ from ethyl propionate/formate derivatives). Conditions : 100-120°C, neat or in ethanol. Mechanism : Addition-elimination to form Ethyl 3-(2-methoxyanilino)-2-methylacrylate .

Step 2: Thermal Cyclization (Gould-Jacobs Type)

Reagents : Diphenyl ether (Dowtherm A). Conditions : 250°C (High temperature required for intramolecular


).
Product : 8-Methoxy-3-methylquinolin-4(1H)-one .
Note : The 3-methyl group is established here by the acrylate backbone.
Step 3: Chlorination

Reagents : Phosphorus Oxychloride (


).
Conditions : Reflux (100-110°C), 2-4 hours.
Mechanism : Conversion of the tautomeric 4-hydroxy group to a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.
Product : 4-Chloro-8-methoxy-3-methylquinoline .
Visualization of Synthesis Pathway

Synthesis Anisidine o-Anisidine (2-Methoxyaniline) Intermediate Enamine Intermediate (Ethyl 3-(2-methoxyanilino)- 2-methylacrylate) Anisidine->Intermediate Condensation 110°C, -EtOH Acrylate Ethyl 2-methyl- 3-ethoxyacrylate Acrylate->Intermediate Quinolone 8-Methoxy-3-methyl- quinolin-4(1H)-one Intermediate->Quinolone Thermal Cyclization Dowtherm A, 250°C Product 4-Chloro-8-methoxy- 3-methylquinoline Quinolone->Product Chlorination POCl3, Reflux

Figure 1: Step-wise synthesis of 4-Chloro-8-methoxy-3-methylquinoline via the modified Gould-Jacobs route.

Reactivity & Functionalization[3][4]

The 4-chloro position is the primary vector for diversification. The chlorine atom is activated for Nucleophilic Aromatic Substitution (


)  by the ring nitrogen.
Key Reaction: Amination ( )

Reaction with primary or secondary amines yields 4-aminoquinolines, a class containing potent antimalarials and kinase inhibitors.

  • Mechanism : Addition of the amine to C4 forms a Meisenheimer-like complex (stabilized by the N1 nitrogen), followed by elimination of

    
    .
    
  • Conditions : Reflux in ethanol/isopropanol or microwave irradiation; often catalyzed by weak acid (to protonate N1, increasing electrophilicity at C4) or uncatalyzed.

Reaction Workflow

Reactivity Start 4-Chloro-8-methoxy- 3-methylquinoline Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (C4) Amine Primary/Secondary Amine (HNRR') Amine->Complex Product 4-Amino-8-methoxy- 3-methylquinoline Complex->Product Elimination of HCl

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (


) at the C4 position.

Applications in Drug Discovery

Kinase Inhibitors (PI3K/mTOR)

Quinoline derivatives are frequent scaffolds for Type I and Type II kinase inhibitors. The 8-methoxy group can form specific hydrogen bonds or hydrophobic interactions within the ATP-binding pocket (e.g., the hinge region). The 3-methyl group can occupy the hydrophobic "gatekeeper" region or solvent-exposed areas, improving selectivity over other kinases.

  • Reference Context: Similar 3-substituted quinolines have been explored as PI3K/mTOR inhibitors for cancer therapy [1].[1]

Anti-Infectives (Antimalarial)

The 4-aminoquinoline core is the pharmacophore of Chloroquine . While resistance is widespread, modifications at the 3- and 8-positions (like the 8-methoxy group found in Primaquine and Tafenoquine ) are critical for overcoming resistance mechanisms and targeting liver-stage Plasmodium parasites.

  • Mechanism: Inhibition of heme polymerization in the parasite food vacuole.

Acid Pump Antagonists (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan utilize nitrogen-heterocycles. Although Vonoprazan uses a pyridine-sulfonyl-pyrrole structure, earlier research candidates (e.g., Revaprazan ) utilized tetrahydroisoquinoline and quinoline cores where the 8-position substitution was key for


-ATPase binding affinity.

References

  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one . MDPI. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press.[2] Available at: [Link]

  • PubChem Compound Summary for 4-Chloro-8-methoxyquinoline (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

  • Crystal structure of N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline . NIH National Library of Medicine. Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 4-Chloro-8-methoxy-3-methylquinoline

This guide details the synthesis of 4-Chloro-8-methoxy-3-methylquinoline , a functionalized quinoline scaffold often employed as a key intermediate in the development of antimalarial, antibacterial, and antitumor agents....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-Chloro-8-methoxy-3-methylquinoline , a functionalized quinoline scaffold often employed as a key intermediate in the development of antimalarial, antibacterial, and antitumor agents.

The pathway selected utilizes a modified Gould-Jacobs/Conrad-Limpach approach, specifically designing the reaction to install the methyl group at the C3 position while leaving the C2 position unsubstituted (H). This is achieved by condensing o-anisidine with ethyl 3-ethoxy-2-methylacrylate (or an equivalent 2-formylpropionate surrogate), followed by thermal cyclization and chlorination.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Chloro-8-methoxy-3-methylquinoline presents a regiochemical challenge: ensuring the methyl group is positioned at C3 while maintaining a hydrogen at C2. Standard Knorr syntheses using acetoacetates typically yield 2-methyl or 2,3-dimethyl derivatives.

To achieve the specific 3-methyl-2-hydro substitution pattern, this guide prescribes a route via Ethyl 3-ethoxy-2-methylacrylate . This reagent acts as a masked form of ethyl 2-formylpropionate, allowing for the formation of the required acrylate intermediate that cyclizes exclusively to the 3-methyl-4-hydroxy core.

Retrosynthetic Pathway

The molecule is disconnected at the C4-Cl bond (chlorination) and the N1-C2/C4-C4a bonds (cyclization).

Retrosynthesis Target 4-Chloro-8-methoxy- 3-methylquinoline Intermediate 8-Methoxy-3-methyl- quinolin-4-ol Target->Intermediate Deoxychlorination (POCl3) Enamine Ethyl 2-methyl-3- ((2-methoxyphenyl)amino)acrylate Intermediate->Enamine Thermal Cyclization (Dowtherm A, 250°C) Precursors o-Anisidine  +  Ethyl 3-ethoxy- 2-methylacrylate Enamine->Precursors Condensation (-EtOH)

Figure 1: Retrosynthetic disconnection showing the modified Gould-Jacobs pathway.

Synthetic Route & Mechanisms[1][2]

Step 1: Condensation (Enamine Formation)

The first step involves the nucleophilic attack of the o-anisidine nitrogen onto the


-carbon of ethyl 3-ethoxy-2-methylacrylate. This is an addition-elimination reaction where the ethoxy group is displaced, forming an enamine (anil).
  • Reagents: 2-Methoxyaniline (o-Anisidine), Ethyl 3-ethoxy-2-methylacrylate.

  • Mechanism: Nucleophilic vinylic substitution (S_N_V).

  • Critical Control: The reaction is driven by the removal of ethanol. Performing this neat (solvent-free) or in a high-boiling solvent with distillation capabilities ensures high conversion.

Step 2: Thermal Cyclization (Conrad-Limpach/Gould-Jacobs Type)

The enamine intermediate undergoes intramolecular cyclization. Unlike acid-catalyzed cyclizations (which can lead to different isomers), thermal cyclization at high temperatures (>240°C) favors the formation of the 4-quinolinone (4-hydroxyquinoline) tautomer via a ketene intermediate or direct electrocyclic closure followed by tautomerization.

  • Medium: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture).

  • Temperature: 250°C.[1]

  • Outcome: Formation of the pyridine ring, establishing the quinoline core with a hydroxyl group at C4.

Step 3: Deoxychlorination

The 4-hydroxy group is converted to a chloride using Phosphorus Oxychloride (POCl


). This proceeds via the activation of the tautomeric amide carbonyl by the phosphorylating agent, followed by nucleophilic attack of chloride.

Experimental Protocols

Materials & Equipment[4][5]
  • Reagents: o-Anisidine (99%), Ethyl 3-ethoxy-2-methylacrylate (97%), Dowtherm A, Phosphorus Oxychloride (POCl

    
    ), Toluene, Sodium Hydroxide.
    
  • Equipment: Dean-Stark trap, High-temperature oil bath (silicone or sand bath capable of 260°C), Reflux condenser.

Protocol 1: Preparation of Intermediate Enamine
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or distillation head), combine o-anisidine (12.3 g, 100 mmol) and ethyl 3-ethoxy-2-methylacrylate (15.8 g, 100 mmol).

  • Reaction: Heat the mixture to 140–150°C . Ethanol will begin to distill off.[1]

  • Monitoring: Continue heating until ethanol evolution ceases (approx. 1–2 hours). Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1); the starting aniline spot should disappear.

  • Workup: Apply a light vacuum to remove any residual volatile components. The residue (Ethyl 2-methyl-3-((2-methoxyphenyl)amino)acrylate) is typically a viscous oil or low-melting solid and is used directly in the next step.

Protocol 2: Thermal Cyclization to 8-Methoxy-3-methylquinolin-4-ol
  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, internal thermometer, and an air condenser (wide bore). Add Dowtherm A (100 mL) and heat to a rolling reflux (~250–255°C ).

  • Addition: Dissolve the crude enamine from Protocol 1 in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise to the refluxing solvent over 20 minutes.

    • Note: Rapid addition to high heat is crucial to favor kinetic cyclization over polymerization.

  • Completion: Maintain reflux for 30–45 minutes after addition.

  • Isolation: Cool the mixture to room temperature. The product often precipitates. Dilute with hexane (100 mL) to further precipitate the solid.

  • Purification: Filter the solid, wash copiously with hexane (to remove Dowtherm A) and acetone.

    • Yield Expectation: 60–75%.[2][3]

    • Characterization: 4-Hydroxyquinolines often exist as high-melting solids (>200°C).

Protocol 3: Chlorination to 4-Chloro-8-methoxy-3-methylquinoline
  • Reaction: In a 100 mL round-bottom flask, suspend 8-methoxy-3-methylquinolin-4-ol (5.0 g, 26.4 mmol) in POCl

    
      (15 mL).
    
  • Conditions: Heat to reflux (105°C ) for 2–3 hours. The solid will dissolve as it converts to the chloro-derivative.

  • Quench (Safety Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

  • Neutralization: Basify the aqueous slurry to pH 8–9 using NH

    
    OH  or 50% NaOH  solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Process Data & Safety Parameters

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Chlorination
Key Reagent Ethyl 3-ethoxy-2-methylacrylateDowtherm APOCl

Temperature 140°C250°C105°C
Time 2 Hours45 Minutes3 Hours
Critical Hazard Ethanol FlammabilityThermal Burns / VaporCorrosive / Water Reactive
Yield Target >90% (Crude)65-75%80-85%
Safety Directives
  • POCl

    
     Handling:  Reacts violently with water to release HCl and Phosphoric acid. Quenching must be done on ice with extreme caution.
    
  • Dowtherm A: Vapor at 250°C is flammable. Ensure the condenser is efficient and the system is under an inert atmosphere (N

    
    ) to prevent oxidation of the solvent or product.
    

Pathway Visualization

SynthesisPathway Anisidine o-Anisidine (2-Methoxyaniline) Enamine Enamine Intermediate (Acrylate deriv.) Anisidine->Enamine 140°C, -EtOH Reagent Ethyl 3-ethoxy- 2-methylacrylate Reagent->Enamine 140°C, -EtOH Cyclized 8-Methoxy-3-methyl- quinolin-4-ol Enamine->Cyclized Dowtherm A 250°C Thermal Cyclization Product 4-Chloro-8-methoxy- 3-methylquinoline Cyclized->Product POCl3 Reflux, 105°C -HCl, -PO2Cl

Figure 2: Step-by-step synthesis workflow.

References

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593. (Foundational protocol for thermal cyclization in Dowtherm A).

  • Royal Society of Chemistry. (2025). Synthesis of substituted quinolines via Gould-Jacobs reaction. RSC Advances.
  • BenchChem. (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. (Protocols for POCl3 chlorination and safety).

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Synthesis and Nucleophilic Reactions. Molecules, 5, 1381-1393. (Reactivity of 4-chloro-8-methyl derivatives).

Sources

Exploratory

Physical and chemical properties of 4-Chloro-8-methoxy-3-methylquinoline

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-8-methoxy-3-methylquinoline Abstract This technical guide provides a comprehensive analysis of 4-Chloro-8-methoxy-3-methylquinoline, a heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-8-methoxy-3-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-8-methoxy-3-methylquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the specific substitution pattern of this molecule—featuring a reactive chloro group, an electron-donating methoxy group, and a methyl group—offers a unique combination of properties for synthetic elaboration and biological screening. This document details the compound's structural, physicochemical, and spectroscopic properties, explores its chemical reactivity and potential synthetic pathways, and discusses its relevance in the context of modern drug discovery. The insights herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this versatile chemical building block.

Introduction and Structural Elucidation

The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a robust scaffold for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The introduction of substituents like chloro and methoxy groups is a common strategy in drug discovery to modulate a compound's electronic profile, lipophilicity, and metabolic stability.[1][2] The chloro group, particularly at the 4-position, serves as a versatile synthetic handle for nucleophilic substitution, allowing for the generation of diverse chemical libraries.[3][4] The 8-methoxy group, an electron-donating substituent, can influence the molecule's solubility and interaction with protein binding pockets.[2][3]

4-Chloro-8-methoxy-3-methylquinoline belongs to this important class of compounds. Its structure is characterized by a quinoline core with a chlorine atom at position 4, a methoxy group at position 8, and a methyl group at position 3.

Table 1: Key Identifiers for 4-Chloro-8-methoxy-3-methylquinoline

IdentifierValueSource
IUPAC Name 4-chloro-8-methoxy-3-methylquinolineInferred
Molecular Formula C₁₁H₁₀ClNO[5]
Molecular Weight 207.66 g/mol [6]
Canonical SMILES CC1=CN=C2C(=C1Cl)C=CC=C2OC[5]
InChI InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3[5]
InChIKey UBQXDVNXLJEVKN-UHFFFAOYSA-N[5]
CAS Number 64951-58-2 (for the 2-methyl isomer)[6][7]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While experimental data for 4-Chloro-8-methoxy-3-methylquinoline is limited, properties can be predicted or inferred from closely related analogues.

Table 2: Summary of Physical and Chemical Properties

PropertyValue / DescriptionSource / Note
Physical State Expected to be a solid at room temperature.[6] (Based on 2-methyl isomer)
Melting Point No experimental data available. The 2-methyl isomer melts at 80-85 °C or 89-93°C.[6]
Boiling Point No experimental data available.
Solubility Expected to be soluble in organic solvents like Chloroform (CDCl₃), Methanol, and DMSO.Inferred from related syntheses.[8][9]
XlogP (Predicted) 3.2[5]
Hydrogen Bond Donor Count 0[10] (Based on 8-methoxy isomer)
Hydrogen Bond Acceptor Count 2 (N and O atoms)[10] (Based on 8-methoxy isomer)

The predicted XlogP value of 3.2 suggests that the molecule is moderately lipophilic, a property that often correlates with good cell membrane permeability, which is a crucial factor in drug design.[11]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (C3-CH₃) around 2.5 ppm, a singlet for the methoxy protons (O-CH₃) around 4.0 ppm, and a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system.

  • ¹³C NMR: The carbon NMR would reveal signals for the two aliphatic carbons (methyl and methoxy) and nine distinct signals for the aromatic and vinylic carbons of the quinoline core. The carbon bearing the chlorine (C4) would be significantly shifted. Spectroscopic data for similar chloro-methoxy-quinolines can be used as a reference for expected chemical shifts.[8][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The predicted monoisotopic mass is 207.04509 Da.[5] The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values can further aid in structural confirmation.[5]

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 208.05237140.3
[M+Na]⁺ 230.03431152.0
[M-H]⁻ 206.03781144.1

Source: PubChemLite.[5]

Chemical Properties and Reactivity

The reactivity of 4-Chloro-8-methoxy-3-methylquinoline is governed by its key functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is the most reactive site on the molecule. It is highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides.[3][4] This reactivity is fundamental to its utility as a building block, enabling the synthesis of diverse 4-substituted quinoline derivatives. The reaction proceeds via a Meisenheimer-like intermediate, stabilized by the electron-withdrawing nitrogen atom in the quinoline ring.

  • Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution. The 8-methoxy group is an activating, ortho-para directing group, which would primarily direct incoming electrophiles to the C7 and C5 positions.

  • Reactions of the Methyl Group: The C3-methyl group can potentially undergo condensation reactions if activated, although it is generally less reactive than a methyl group at the 2- or 4-position of a quinoline ring.

G start 4-Chloro-8-methoxy-3-methylquinoline intermediate Meisenheimer-type Intermediate start->intermediate Nucleophilic Attack at C4 product 4-Substituted Quinoline (e.g., 4-Amino Derivative) intermediate->product Loss of Cl⁻ hcl HCl (byproduct) intermediate->hcl nucleophile Nucleophile (e.g., R-NH₂) nucleophile->start +

Caption: Nucleophilic substitution at the C4 position.

Synthesis and Experimental Protocols

While a specific documented synthesis for the 3-methyl isomer is not available in the provided results, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[13]

G cluster_0 Synthetic Workflow A 2-Methoxyaniline (Starting Material) B Condensation with β-ketoester A->B C Thermal Cyclization (Gould-Jacobs) B->C D 4-Hydroxy-8-methoxy- 3-methylquinoline C->D E Chlorination (e.g., POCl₃) D->E F Target Molecule E->F

Caption: Plausible synthetic workflow for the target compound.

Exemplary Protocol: Nucleophilic Substitution with an Aniline Derivative

This protocol is a representative example of how the 4-chloro group can be functionalized. It is adapted from general procedures for the synthesis of 4-aminoquinolines.[9][14]

  • Reaction Setup: To a solution of 4-Chloro-8-methoxy-3-methylquinoline (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask, add the desired aniline derivative (1.1 eq.).

  • Reaction Conditions: Stir the mixture at ambient temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve washing with a suitable solvent (e.g., cold methanol, hexane) to remove impurities or recrystallization from a solvent system like ethanol to yield the pure 4-anilino-8-methoxy-3-methylquinoline derivative.

  • Characterization: Confirm the structure of the final product using NMR, MS, and IR spectroscopy.

Applications in Research and Drug Development

4-Chloro-8-methoxy-3-methylquinoline is not just a chemical curiosity; it is a scaffold with significant potential in drug discovery.

  • Intermediate for Bioactive Molecules: Its primary value lies in its role as a key intermediate. The reactive 4-chloro position allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[3]

  • Anticancer Research: Many quinoline derivatives have demonstrated potent anticancer activity.[15] The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers, is a known target for quinoline-based inhibitors.[16][17] This scaffold could be elaborated to develop novel inhibitors targeting this or other cancer-related pathways.

  • Antimalarial and Antimicrobial Agents: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. This compound serves as a direct precursor for synthesizing novel 4-aminoquinoline analogues that could be tested for antimalarial or broader antimicrobial activity.[14]

Safety and Handling

While specific toxicity data for 4-Chloro-8-methoxy-3-methylquinoline is unavailable, data from the closely related isomer, 4-Chloro-8-methoxy-2-methylquinoline, should be used as a guide for handling.

  • Hazard Classification: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[7][18]

  • GHS Signal Word: Danger[7][18]

  • Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).[7][18]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[18]

Disclaimer: This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, human, or veterinary use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Benchchem. (n.d.). Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate.
  • MilliporeSigma. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline 97.
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]

  • (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
  • PubChemLite. (n.d.). 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO).
  • ChemSynthesis. (2025, May 20). 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline.
  • Santa Cruz Biotechnology. (n.d.). 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile.
  • Chemical-Suppliers. (n.d.). 4-Chloro-8-methoxyquinoline.
  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • Thermo Scientific Alfa Aesar. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline, 95%.
  • Benchchem. (n.d.). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PMC. (n.d.). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline.
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline AldrichCPR.
  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization.

Sources

Foundational

4-Chloro-8-methoxy-3-methylquinoline spectral data (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-8-methoxy-3-methylquinoline For professionals in drug discovery, medicinal chemistry, and organic synthesis, the unambiguous characterization of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-8-methoxy-3-methylquinoline

For professionals in drug discovery, medicinal chemistry, and organic synthesis, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed examination of the spectral data for 4-Chloro-8-methoxy-3-methylquinoline, a substituted quinoline derivative with potential applications as a versatile building block in pharmaceutical research. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive analytical narrative, explaining the "why" behind the spectral features and the "how" of their acquisition. This document is structured to offer both a reference for the experienced spectroscopist and a practical guide for the bench chemist.

The Molecular Blueprint: Structure and Properties

4-Chloro-8-methoxy-3-methylquinoline possesses a core quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in numerous therapeutic agents.[1][2] The specific substitution pattern—a chloro group at position 4, a methoxy group at position 8, and a methyl group at position 3—imparts a unique electronic and steric profile that is reflected in its spectral characteristics.

Molecular Formula: C₁₁H₁₀ClNO[3] Molecular Weight: 207.66 g/mol [4][5] Monoisotopic Mass: 207.04509 Da[3]

Caption: Chemical structure of 4-Chloro-8-methoxy-3-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] For 4-Chloro-8-methoxy-3-methylquinoline, both ¹H and ¹³C NMR provide a wealth of structural information. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the methoxy and methyl groups.

¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the distinct electronic environments of the protons on the quinoline ring and the methyl and methoxy substituents. Based on data from analogous structures, the expected chemical shifts are detailed below.[7][8][9]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.3-8.5Singlet (s)N/ADeshielded proton on the pyridine ring, adjacent to nitrogen.
H5~7.6-7.8Doublet (d)~8-9Aromatic proton ortho to the electron-donating methoxy group, coupled to H6.
H6~7.4-7.6Triplet (t)~8Aromatic proton coupled to both H5 and H7.
H7~7.0-7.2Doublet (d)~7-8Aromatic proton ortho to the methoxy group, shielded by its electron-donating effect.
OCH₃ (C8)~4.0-4.1Singlet (s)N/AMethoxy protons, typically appear in this region.[8]
CH₃ (C3)~2.6-2.8Singlet (s)N/AMethyl protons attached to the quinoline ring.
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the proton data by providing a count of unique carbon atoms and insight into their electronic environment. The carbons directly attached to electronegative atoms (N, Cl, O) will be shifted downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2~148-150Carbon adjacent to nitrogen in the quinoline ring.
C3~127-129Carbon bearing the methyl group.
C4~145-147Carbon attached to the electronegative chlorine atom.
C4a~126-128Bridgehead carbon.
C5~129-131Aromatic CH carbon.
C6~127-129Aromatic CH carbon.
C7~118-120Aromatic CH carbon shielded by the methoxy group.
C8~155-157Aromatic carbon attached to the oxygen of the methoxy group.[8]
C8a~142-144Bridgehead carbon adjacent to nitrogen.
OCH₃~56-57Methoxy carbon.[8]
CH₃~17-19Methyl carbon.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and providing evidence of the elemental composition of a compound.[6] For 4-Chloro-8-methoxy-3-methylquinoline, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₁₀ClNO.

Key MS Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 207.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 207 and an M+2 peak at m/z 209, with a relative intensity of about one-third of the M⁺ peak. This is a definitive signature for a monochlorinated compound.

Plausible Fragmentation Pathway

Electron Ionization (EI) mass spectrometry would likely induce fragmentation, providing further structural clues. A probable pathway involves the initial loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

G A [C11H10ClNO]+• m/z = 207/209 B [M - CH3]+• m/z = 192/194 A->B - •CH3 C [M - CH3 - CO]+ m/z = 164/166 B->C - CO

Caption: Proposed MS fragmentation pathway for 4-Chloro-8-methoxy-3-methylquinoline.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][10] The spectrum of 4-Chloro-8-methoxy-3-methylquinoline would be characterized by vibrations corresponding to its aromatic system and substituents.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic C-H
~2950-3000C-H StretchCH₃ (Methyl & Methoxy)
~1610, 1580, 1500C=C StretchAromatic Ring
~1520C=N StretchQuinoline Ring[11]
~1270C-O-C StretchAryl-alkyl ether
~1090C-Cl StretchAryl chloride[10]

Experimental Protocols: A Practical Guide

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections outline the methodologies for acquiring high-quality spectral data.

Overall Workflow

The characterization process follows a logical sequence from synthesis and purification to comprehensive spectroscopic analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation synthesis Synthesis & Purification dissolve Dissolve in Solvent (CDCl3, DMSO-d6) synthesis->dissolve pellet Prepare KBr Pellet synthesis->pellet nmr NMR Acquisition (¹H, ¹³C) dissolve->nmr NMR Tube ms MS Acquisition (EI, ESI) dissolve->ms Direct Infusion/LC ir FT-IR Acquisition pellet->ir process Data Processing & Analysis nmr->process ms->process ir->process structure Structure Elucidation process->structure

Caption: Experimental workflow for spectroscopic confirmation.[6]

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe may be used. For Electrospray Ionization (ESI), the solution can be infused directly or via an LC system. Acquire data over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, the characteristic chlorine isotopic pattern, and major fragment ions.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disc using a hydraulic press.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.[6]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the molecule.[6]

Conclusion

The structural characterization of 4-Chloro-8-methoxy-3-methylquinoline is robustly achieved through the combined application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. Mass spectrometry validates the molecular weight and elemental composition, with the chlorine isotope pattern serving as a key confirmation point. Finally, IR spectroscopy provides a quick and reliable verification of the functional groups present. This comprehensive spectral dataset serves as a crucial reference for any researcher utilizing this compound in synthesis or drug development endeavors.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS.
  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Journal of Molecular Structure.
  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.
  • 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO). PubChemLite.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Synfacts.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • Supporting Information for "A mild and efficient one-pot synthesis of 2-chloro-3-ethynyl-quinolines". The Royal Society of Chemistry.
  • Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate (C14H14ClNO3). PubChemLite.
  • 4-Chloro-8-methoxyquinoline. PubChem.
  • 4-Chloro-8-methoxy-3-methylquinoline. ChemScene.
  • 4-Chloro-8-methoxy-2-methylquinoline, 95%. Thermo Scientific Chemicals.
  • 4-Chloro-8-methoxy-2-methylquinoline 97%. MilliporeSigma.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-Chloro-8-methoxy-3-methylquinoline in Organic Solvents

Abstract 4-Chloro-8-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility profile in various orga...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Chloro-8-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding its solubility profile in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for approaching the solubility determination of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, present detailed, field-proven experimental protocols for quantitative solubility assessment, and discuss strategies for overcoming potential solubility challenges. This document is designed to be a practical and authoritative resource, equipping researchers with the necessary knowledge to confidently and accurately characterize the solubility of 4-Chloro-8-methoxy-3-methylquinoline.

Introduction: The Significance of Solubility in the Application of Quinoline Derivatives

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, with applications ranging from antimalarials to kinase inhibitors.[1] The biological efficacy and manufacturability of any new chemical entity are profoundly influenced by its solubility. Poor solubility can hinder absorption, leading to low bioavailability, and complicate downstream processes such as purification, formulation, and in-vitro screening.

4-Chloro-8-methoxy-3-methylquinoline combines several functional groups that modulate its physicochemical properties. The quinoline core provides a rigid, aromatic system. The chloro, methoxy, and methyl substituents each contribute to the molecule's overall polarity, lipophilicity, and potential for intermolecular interactions. A thorough understanding of how these features dictate the compound's interaction with different organic solvents is paramount for its successful application.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2] The structure of 4-Chloro-8-methoxy-3-methylquinoline provides key insights into its expected solubility behavior.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of crystalline 4-Chloro-8-methoxy-3-methylquinoline to a series of glass vials. The excess should be visually apparent.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker or on a shaking platform in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

    • Dilute the clear filtrate with the mobile phase of the analytical method to a concentration within the calibrated range of the instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [3][4]A standard calibration curve of 4-Chloro-8-methoxy-3-methylquinoline of known concentrations must be prepared.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Analytical Method for Quantification: HPLC-UV

A reverse-phase HPLC method is generally suitable for the analysis of quinoline derivatives.

Instrumentation and Conditions:

  • System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [3]* Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or a suitable buffer). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-Chloro-8-methoxy-3-methylquinoline to find the λmax.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

Strategies for Solubility Enhancement

For applications where the intrinsic solubility in a desired solvent is insufficient, several strategies can be employed.

Co-Solvent Systems

The use of a co-solvent can significantly enhance the solubility of a poorly soluble compound. [5]For instance, if 4-Chloro-8-methoxy-3-methylquinoline has low solubility in an aqueous buffer for a biological assay, the addition of a small percentage of a miscible organic solvent like DMSO can be effective.

Protocol for Determining Minimum Co-Solvent Requirement:

  • Suspend the compound in the primary solvent (e.g., water or buffer).

  • While stirring, add the co-solvent (e.g., DMSO) in small, incremental volumes (e.g., 1-2% of the total volume). [5]3. Allow the mixture to stir for a few minutes after each addition.

  • Continue adding the co-solvent until the compound is fully dissolved.

  • The final percentage (v/v) of the co-solvent represents the minimum amount required for solubilization under those conditions. [5]

pH Adjustment

For applications in aqueous media, adjusting the pH can be a powerful tool. The nitrogen atom in the quinoline ring is basic and can be protonated at acidic pH to form a more soluble salt. [5]

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) a Protonation of Quinoline Nitrogen b Formation of Cationic Salt a->b c Increased Polarity b->c d Enhanced Solubility in Polar Solvents c->d e Neutral Free-Base Form f Lower Polarity e->f g Enhanced Solubility in Non-Polar Solvents f->g

Sources

Foundational

Biological Activity of Quinoline Derivatives: A Technical Guide to the "Privileged Scaffold"

Executive Summary: The Pharmacophore of Choice In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) represents a "privileged structure"—a molecular framework capable of providing useful liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Choice

In the landscape of medicinal chemistry, the quinoline scaffold (benzo[b]pyridine) represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its ubiquity in FDA-approved drugs (e.g., Chloroquine, Ciprofloxacin, Bosutinib, Lenvatinib) stems from its unique physiochemical properties: a planar aromatic system facilitating π-π stacking interactions, a basic nitrogen atom (pKa ~4.9) allowing for protonation and electrostatic binding, and high synthetic modifiability at positions C-2, C-4, and C-8.

This guide analyzes the biological activity of quinoline derivatives, moving beyond basic enumeration to explore the mechanistic causality of their efficacy in oncology and infectious disease. It provides actionable protocols for validation and synthesizes recent data (2020–2025) on hybrid derivatives designed to overcome multi-drug resistance (MDR).

Structural Basis of Bioactivity[1]

The biological versatility of quinoline is not accidental; it is a function of its electronic distribution.

  • π-Deficient Pyridine Ring: Susceptible to nucleophilic attack, particularly at C-2 and C-4. This allows for the introduction of diverse pharmacophores (amines, hydrazines) critical for target specificity.

  • π-Rich Benzene Ring: Susceptible to electrophilic substitution (C-5 and C-8), often used to modulate lipophilicity (LogP) and metabolic stability.

  • The Nitrogen "Anchor": In antimalarials, the quinoline nitrogen accepts a proton in the acidic digestive vacuole of the parasite (pH ~5.0), trapping the drug via ion-trapping mechanisms. In kinase inhibitors, it often serves as a hydrogen bond acceptor in the ATP-binding pocket.

Visualization: The Quinoline SAR Map

The following diagram illustrates the critical substitution points and their associated biological impact.

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) C2 Position C-2: Steric Bulk Tolerance (Kinase Selectivity) Quinoline->C2 C4 Position C-4: Nucleophilic Substitution (Antimalarial Side Chains) Quinoline->C4 C8 Position C-8: Chelation Potential (Metal Binding/Neuroprotection) Quinoline->C8 N1 Nitrogen N-1: H-Bond Acceptor / Protonation (Lysosomal Trapping) Quinoline->N1 Kinase Anticancer: EGFR/VEGFR Inhibition C2->Kinase Malaria Antimalarial: Heme Polymerization Inhibition C4->Malaria Bact Antibacterial: DNA Gyrase Inhibition C8->Bact N1->Kinase N1->Malaria

Figure 1: Structure-Activity Relationship (SAR) map of the quinoline scaffold highlighting key substitution vectors for therapeutic efficacy.

Therapeutic Deep Dive: Oncology (Kinase Inhibition)

While historically known for antimalarials, modern quinoline development focuses heavily on Tyrosine Kinase Inhibitors (TKIs). The quinoline moiety mimics the adenine ring of ATP, allowing it to intercalate into the hinge region of kinases.

Mechanism of Action: Dual Inhibition

Recent derivatives, such as 3-cyanoquinoline derivatives (e.g., Bosutinib), function as dual Src/Abl kinase inhibitors.

  • ATP Competition: The quinoline nitrogen forms a hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met318 in c-Src).

  • Hydrophobic Pocket Occupation: Substituents at C-4 (often anilines) extend into the hydrophobic pocket, determining selectivity between EGFR, HER2, and VEGFR.

Comparative Data: FDA-Approved vs. Emerging Hybrids

The following table contrasts the potency of established drugs with emerging quinoline-chalcone hybrids (2024 data).

Compound ClassRepresentative Drug/LeadTargetIC50 (Cell Line)Mechanism Note
3-Cyanoquinoline Bosutinib (FDA)Src/Abl1.2 nM (Enzyme)ATP-competitive; overcomes Imatinib resistance.
4-Carboxamide Lenvatinib (FDA)VEGFR1-34.0 nM (VEGFR2)Type II inhibitor; binds DFG-out conformation.
Quinoline-Chalcone Compound 8c [1]EGFR0.16 µM (HCT-116)Hybrid scaffold induces G1/S arrest & apoptosis.
Quinoline-Triazine Compound 5f [2]PI3K/mTOR0.45 µM (MCF-7)Dual inhibition prevents feedback loop activation.
Experimental Protocol: Kinase Inhibition Assay (FRET-based)

Validation Standard: To ensure trustworthiness, avoid simple proliferation assays (MTT) as primary proof of kinase inhibition. Use a Z'-LYTE™ or LanthaScreen™ assay.

  • Reagent Prep: Prepare 4X Test Compound in 1% DMSO, 4X Kinase/Antibody Mixture, and 4X ATP/Substrate Mixture.

  • Reaction: In a 384-well plate, combine 2.5 µL compound + 5 µL Kinase/Ab + 2.5 µL ATP.

  • Incubation: Incubate at Room Temperature (RT) for 1 hour.

  • Detection: Add 5 µL Development Reagent (Protease). Incubate 1 hour.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Calculate Phosphorylation % based on the emission ratio.

Therapeutic Deep Dive: Infectious Disease (Antimalarial)

Resistance to chloroquine (CQR) has driven the development of "Reversed Chloroquine" molecules and hybrids. The core mechanism remains the inhibition of hemozoin formation, but modern derivatives add a second layer of activity (e.g., oxidative stress induction) to bypass efflux pumps (PfCRT).

Mechanism: Heme Detoxification Blockade

The malaria parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). It survives by polymerizing this into inert hemozoin. Quinoline derivatives bind to heme µ-oxo dimers, capping the growing polymer chain.

HemePathway Hemoglobin Host Hemoglobin FreeHeme Free Heme (Toxic) (Ferriprotoporphyrin IX) Hemoglobin->FreeHeme Proteolysis in Digestive Vacuole Hemozoin Hemozoin (Inert Crystal) (Biocrystallization) FreeHeme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex (Toxic to Parasite) FreeHeme->Complex Drug Binding Quinoline Quinoline Drug (Chloroquine/Hybrid) Quinoline->Complex Intercalation Complex->Hemozoin Inhibition Death Parasite Death (Membrane Lysis/ROS) Complex->Death Accumulation

Figure 2: Mechanism of action for antimalarial quinolines. The drug caps the heme polymer, forcing the accumulation of toxic heme-drug complexes.

Validated Protocol: Heme Polymerization Inhibition Assay (HPIA)

To screen new derivatives without live parasites, use the β-hematin formation assay. This is a critical self-validating system for medicinal chemists.

Materials:

  • Hemin chloride (dissolved in DMSO).

  • 0.2 M Sodium Acetate Buffer (pH 5.0).

  • Glacial Acetic Acid.[1][2][3]

Workflow:

  • Substrate Prep: Dissolve Hemin to 1 mM in 0.1 M NaOH.

  • Screening: In a 96-well plate, add 100 µL of Hemin solution.

  • Treatment: Add 50 µL of test quinoline derivative (range 0.1 – 50 µM). Include Chloroquine as Positive Control.[1][2][3]

  • Initiation: Add 50 µL Glacial Acetic Acid (pH adjusted to 2.6) to trigger polymerization.[1][2][3]

  • Incubation: Incubate at 37°C for 24 hours (mimics vacuole kinetics).

  • Separation: Centrifuge at 8000 rpm for 15 min. Discard supernatant (contains unpolymerized heme-drug complex if soluble, but usually, we wash the pellet).

  • Wash: Wash pellet 3x with DMSO to remove free heme/drug.

  • Quantification: Dissolve the remaining pellet (β-hematin) in 200 µL 0.1 M NaOH.

  • Measurement: Read Absorbance at 405 nm .

    • Interpretation: Lower absorbance = High Inhibition (Less β-hematin formed).

Synthetic Accessibility for Library Generation

For researchers designing new libraries, the choice of synthetic route dictates the diversity of the C-2, C-3, and C-4 positions.

  • Skraup/Doebner-Miller: Best for simple quinolines. Harsh conditions (sulfuric acid/heat) limit functional group tolerance.

  • Friedländer Annulation: The "Gold Standard" for 2,3-disubstituted quinolines. Condensation of 2-aminobenzaldehyde with ketones.

  • Povarov Reaction (MCR): An essential route for modern diversity-oriented synthesis. It is a three-component reaction (aniline + aldehyde + alkene) catalyzed by Lewis acids (e.g.,

    
    ) to yield tetrahydroquinolines, which can be oxidized to quinolines.
    
Visual Workflow: The Povarov Route

This route is preferred for generating "Lead-Like" libraries due to its modularity.

Synthesis Aniline Aniline (Component A) THQ Tetrahydroquinoline (Intermediate) Aniline->THQ Aldehyde Aldehyde (Component B) Aldehyde->THQ Alkene Electron-Rich Alkene (Component C) Alkene->THQ Catalyst Lewis Acid (e.g., Gd(OTf)3) Catalyst->THQ Oxidation Oxidation (DDQ or S8) THQ->Oxidation Product Polysubstituted Quinoline Oxidation->Product

Figure 3: The Povarov Multi-Component Reaction (MCR) workflow for rapid generation of diverse quinoline libraries.

Future Perspectives: Hybrids and PROTACs

The future of quinoline bioactivity lies in Molecular Hybridization and Targeted Protein Degradation .

  • Quinoline-Triazine Hybrids: Recent studies (2021-2023) show that fusing a quinoline (antimalarial pharmacophore) with a triazine (dihydrofolate reductase inhibitor) creates a dual-mechanism drug that remains active against chloroquine-resistant strains [3].

  • Quinoline-Based PROTACs: Researchers are now using the quinoline scaffold as the "Warhead" (ligand for the protein of interest) linked to an E3 ligase ligand (e.g., Cereblon). This converts a standard quinoline inhibitor into a degrader, completely removing the pathogenic protein (e.g., BRD4 or EGFR) rather than just inhibiting it.

References

  • RSC Advances (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Link

  • Vertex AI Search (2024). Comprehensive review on current developments of quinoline-based anticancer agents. Arab Journal of Chemistry. Link

  • NIH (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. National Institutes of Health. Link

  • Semantic Scholar (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives.Link

  • BenchChem (2025). Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications.Link

Sources

Exploratory

Chemical reactivity and stability of 4-Chloro-8-methoxy-3-methylquinoline

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-8-methoxy-3-methylquinoline Abstract 4-Chloro-8-methoxy-3-methylquinoline is a highly functionalized heterocyclic compound that serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-8-methoxy-3-methylquinoline

Abstract

4-Chloro-8-methoxy-3-methylquinoline is a highly functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and novel materials. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 3-position, imparts a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of the chemical behavior of 4-Chloro-8-methoxy-3-methylquinoline, with a focus on its reactivity in key synthetic transformations and its stability under various conditions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this important quinoline derivative.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1] The reactivity of the quinoline core can be finely tuned by the nature and position of its substituents. In the case of 4-Chloro-8-methoxy-3-methylquinoline, the chlorine atom at the 4-position acts as a key reactive handle, enabling a variety of synthetic modifications. Understanding the interplay between the electronic effects of the substituents and the inherent reactivity of the quinoline nucleus is paramount for its effective utilization in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and spectroscopic properties of 4-Chloro-8-methoxy-3-methylquinoline is essential for its proper handling, characterization, and use in quantitative studies.

Table 1: Physicochemical Properties of 4-Chloro-8-methoxy-3-methylquinoline

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[2]
Molecular Weight 207.66 g/mol [3]
Appearance Solid[3]
Melting Point 80-85 °C[3]
SMILES CC1=CN=C2C(=C1Cl)C=CC=C2OC[2]
InChIKey UBQXDVNXLJEVKN-UHFFFAOYSA-N[2]
  • ¹H NMR: Protons on the quinoline core will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons will be a singlet in the upfield region (around δ 2.5 ppm), and the methoxy protons will also be a singlet (around δ 4.0 ppm).

  • ¹³C NMR: The spectrum will show signals for all 11 carbon atoms, with the carbons of the quinoline ring appearing in the downfield region. The carbon bearing the chlorine atom will be significantly influenced by the halogen's electronegativity.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the molecular ion peak (M⁺) and an (M+2)⁺ peak in an approximate 3:1 ratio.

Chemical Reactivity: A Tale of Two Pathways

The synthetic utility of 4-Chloro-8-methoxy-3-methylquinoline is dominated by the reactivity of the C4-Cl bond. This reactivity can be broadly categorized into two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, making the chloro group a good leaving group. This SNAr pathway is a cornerstone of 4-chloroquinoline chemistry.[6]

SNAr_Mechanism Reactant 4-Chloro-8-methoxy-3-methylquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-8-methoxy-3-methylquinoline Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C4 position of the quinoline ring.

The reaction of 4-chloroquinolines with various amines is a well-established method for the synthesis of 4-aminoquinoline derivatives, a class of compounds with significant biological activity.[6] This transformation typically proceeds under thermal conditions, and in some cases, can be accelerated by microwave irradiation.[7]

Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

  • Reagents: 4-Chloro-8-methoxy-3-methylquinoline (1 mmol), aniline (1.2 mmol), and a suitable solvent (e.g., ethanol, isopropanol, or a THF/water mixture).[7]

  • Procedure: a. Combine 4-Chloro-8-methoxy-3-methylquinoline and aniline in the chosen solvent in a sealed reaction vessel. b. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography to yield the desired 4-anilino-8-methoxy-3-methylquinoline.

The versatility of the SNAr reaction extends to a variety of other nucleophiles, allowing for the introduction of diverse functional groups at the 4-position.[8]

  • Thiolation: Reaction with thiols or thiolate anions provides access to 4-thioether substituted quinolines.

  • Azidation: Treatment with sodium azide yields the corresponding 4-azidoquinoline, a useful precursor for the synthesis of 4-aminoquinolines via reduction or for use in click chemistry.[8]

Palladium-Catalyzed Cross-Coupling Reactions

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. 4-Chloro-8-methoxy-3-methylquinoline is an excellent substrate for these powerful transformations.

Cross_Coupling_Overview cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Reactant 4-Chloro-8-methoxy-3-methylquinoline Suzuki_Product 4-Aryl-8-methoxy-3-methylquinoline Suzuki_Reactant->Suzuki_Product C-C Bond Formation Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Product Suzuki_Catalyst Pd Catalyst + Base Suzuki_Catalyst->Suzuki_Product Buchwald_Reactant 4-Chloro-8-methoxy-3-methylquinoline Buchwald_Product 4-Amino-8-methoxy-3-methylquinoline Buchwald_Reactant->Buchwald_Product C-N Bond Formation Amine R₂NH Amine->Buchwald_Product Buchwald_Catalyst Pd Catalyst + Ligand + Base Buchwald_Catalyst->Buchwald_Product

Caption: Key palladium-catalyzed cross-coupling reactions for the functionalization of 4-Chloro-8-methoxy-3-methylquinoline.

The Suzuki-Miyaura reaction is a highly efficient method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is particularly valuable for synthesizing biaryl compounds.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-8-methoxy-3-methylquinoline

  • Reagents: 4-Chloro-8-methoxy-3-methylquinoline (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, 2-3 mmol), and a suitable solvent system (e.g., DMF, dioxane/water).[9][10]

  • Procedure: a. To a reaction flask, add 4-Chloro-8-methoxy-3-methylquinoline, the arylboronic acid, the base, and the solvent. b. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. c. Add the palladium catalyst and heat the reaction mixture to 80-100 °C under an inert atmosphere. d. Monitor the reaction by TLC or GC-MS. e. Upon completion, cool the reaction to room temperature and perform an aqueous workup. f. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to afford the 4-aryl-8-methoxy-3-methylquinoline.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that provides a general and high-yielding route to N-aryl compounds.[11][12] This method is often complementary to traditional SNAr reactions, particularly for less reactive amines or when milder reaction conditions are required.

Chemical Stability and Degradation

The stability of 4-Chloro-8-methoxy-3-methylquinoline is a critical consideration for its storage, handling, and application in drug development, where long-term stability is a regulatory requirement. The quinoline ring itself is a relatively stable aromatic system.[13] However, the substituents and the potential for reaction under harsh conditions can lead to degradation.

Table 2: Factors Influencing the Stability of 4-Chloro-8-methoxy-3-methylquinoline

Stress ConditionPotential Degradation PathwayRemarks
Strong Acid Hydrolysis of the methoxy group; potential for protonation of the quinoline nitrogen, which can alter reactivity.The quinoline core is generally stable to mild acidic conditions.[13]
Strong Base Potential for hydrolysis of the chloro group, although this typically requires harsh conditions.SNAr with hydroxide is a possibility under forcing conditions.
Oxidizing Agents Oxidation of the quinoline ring system, potentially leading to ring-opened products. The methoxy and methyl groups may also be susceptible to oxidation.Degradation by reactive oxygen species is a known pathway for some quinolines.[14]
Light (Photostability) Photolytic cleavage of the C-Cl bond or degradation of the aromatic system.Quinoline-based compounds can be light-sensitive; storage in the dark is recommended.[13][15]

Forced Degradation Study Protocol

To rigorously assess the stability of 4-Chloro-8-methoxy-3-methylquinoline and identify potential degradation products, a forced degradation study is recommended.

  • Sample Preparation: Prepare solutions of the compound in various stress media: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and a suitable solvent for photostability testing. A control sample in a neutral solvent should also be prepared.

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative: Store the hydrogen peroxide solution at room temperature, protected from light.

    • Photolytic: Expose a solution and a solid sample to a calibrated light source according to ICH Q1B guidelines. Keep a control sample in the dark.

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Handling and Storage

Proper handling and storage procedures are essential to ensure the integrity of 4-Chloro-8-methoxy-3-methylquinoline and the safety of laboratory personnel.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15] Keep away from strong oxidizing agents and incompatible materials.[18] For long-term storage, refrigeration (2-8 °C) is recommended.[3]

Conclusion

4-Chloro-8-methoxy-3-methylquinoline is a synthetically valuable building block with a well-defined reactivity profile centered on the C4-Cl bond. Its susceptibility to both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the synthesis of diverse and complex quinoline derivatives. While generally stable, its potential for degradation under harsh conditions necessitates careful handling, storage, and, for pharmaceutical applications, a thorough stability assessment. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
  • Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxyl
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). MDPI.
  • Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by activation of the resulting alcohol by methanesulfonyl chloride. - ResearchGate.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018, September 12).
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Synfacts.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). American Chemical Society.
  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC.
  • The reaction of 4‐chloroquinoline and 2‐choroquinoline with diphenylphosphine. - ResearchGate.
  • 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO) - PubChemLite. PubChemLite.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025, April 1).
  • 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile | CAS 1017032-65-3 | SCBT. Santa Cruz Biotechnology.
  • N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline - PMC.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.
  • 4-Chloro-8-methoxy-2-methylquinoline 97 64951-58-2 - MilliporeSigma. MilliporeSigma.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (2022, June 13). MDPI.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa.
  • Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate (C14H14ClNO3) - PubChemLite. PubChemLite.
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. BenchChem.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Chemos GmbH & Co.KG.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. (2021, January 7). MDPI.
  • 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem.
  • An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL - Benchchem. BenchChem.

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Protocols & Analytical Methods

Application

Protocol for nucleophilic substitution reactions on 4-chloroquinolines

An Application Guide to Nucleophilic Substitution Reactions on 4-Chloroquinolines for Pharmaceutical and Materials Science Research Abstract The 4-chloroquinoline scaffold is a cornerstone in the synthesis of a multitude...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Reactions on 4-Chloroquinolines for Pharmaceutical and Materials Science Research

Abstract

The 4-chloroquinoline scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds and functional materials. Its reactivity, particularly at the C4 position, allows for the strategic introduction of diverse functional groups via nucleophilic aromatic substitution (SNAr). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for performing nucleophilic substitution reactions on 4-chloroquinolines with amine, oxygen, and sulfur nucleophiles. Methodologies spanning conventional heating, microwave-assisted synthesis, and modern metal-catalyzed cross-coupling reactions are discussed, emphasizing the rationale behind experimental design to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of the 4-Chloroquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] The ability to readily modify the quinoline core is crucial for developing new therapeutic agents that can overcome challenges like drug resistance.[1][2] The 4-chloroquinoline derivative is an exceptionally valuable intermediate because the chlorine atom at the C4 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is synthetically enabling, allowing for the construction of extensive libraries of 4-substituted quinolines for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic properties of organic materials.[4][5]

This document serves as a practical guide to harnessing this reactivity, providing both the theoretical underpinnings and detailed experimental protocols necessary for success in the laboratory.

The Mechanism: Activating an Aromatic Ring for Nucleophilic Attack

Unlike typical SN2 reactions that occur at sp3-hybridized carbons, nucleophilic substitution on an aromatic ring proceeds through a distinct pathway known as the SNAr or addition-elimination mechanism.[6][7]

Pillars of the SNAr Mechanism on 4-Chloroquinoline:

  • Activation: The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. This nitrogen exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions (para and ortho, respectively), making them electrophilic and susceptible to attack by nucleophiles.[6][8]

  • Addition & Intermediate Formation: A nucleophile attacks the electron-deficient C4 carbon, forming a covalent bond and temporarily breaking the ring's aromaticity. This creates a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring system and stabilized by the nitrogen atom.[6] The formation of this intermediate is typically the rate-determining step of the reaction.[7]

  • Elimination & Aromaticity Restoration: The aromaticity is restored in a rapid subsequent step where the leaving group (chloride) is expelled, yielding the final 4-substituted quinoline product.

Below is a diagram illustrating this stepwise mechanism.

SNAr_Mechanism General SNAr Mechanism on 4-Chloroquinoline cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Quinoline 4-Chloroquinoline Meisenheimer Meisenheimer Complex (Non-aromatic Intermediate) Quinoline->Meisenheimer + Nu⁻ (Slow Addition) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Quinoline Meisenheimer->Product - Cl⁻ (Fast Elimination) LeavingGroup Chloride (Cl⁻)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Protocols for C-N Bond Formation: Synthesis of 4-Aminoquinolines

The reaction of 4-chloroquinolines with amines is the most widely employed transformation, forming the basis of numerous antimalarial drugs.[9][10] The choice of methodology depends heavily on the nucleophilicity of the amine and the desired scale.

Protocol 1: Conventional Heating

This classical approach is robust and suitable for strongly nucleophilic primary and secondary alkylamines. Weaker nucleophiles like anilines may require more forcing conditions.[10][11]

A. With Primary/Secondary Alkylamines

  • Rationale: Highly nucleophilic alkylamines can directly displace the chloride at elevated temperatures. The reaction can often be run using the amine itself as the solvent if it is a liquid, or in a high-boiling polar solvent to ensure solubility and sufficient thermal energy.

  • Materials:

    • 4,7-dichloroquinoline

    • N,N-dimethylethylenediamine (or other primary/secondary alkylamine)

    • Dichloromethane (DCM)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure: [3]

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4,7-dichloroquinoline (1.0 eq) and the alkylamine (2.0-3.0 eq).

    • Heat the mixture to 120-140 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Allow the reaction mixture to cool to room temperature.

    • If the residue is solid, dissolve it in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or recrystallization if necessary.

B. With Anilines

  • Rationale: Anilines are weaker nucleophiles than alkylamines. Therefore, higher temperatures and longer reaction times are typically required. Using a polar solvent like ethanol facilitates the reaction.[3]

  • Materials:

    • 4,7-dichloroquinoline

    • Substituted or unsubstituted aniline

    • Absolute Ethanol

    • Diethyl ether

  • Procedure: [3]

    • Dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add the aniline derivative (1.1-1.5 eq).

    • Reflux the mixture with constant stirring for 8-16 hours.[3]

    • Upon cooling, the product may precipitate from the solution.

    • Filter the resulting solid product and wash the collected solid sequentially with cold ethanol and diethyl ether to afford the purified 4-(arylamino)-7-chloroquinoline.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of SNAr reactions, dramatically reducing reaction times from hours to minutes and often improving yields.[9][12] This is due to efficient and rapid heating of the polar solvent and reactants.

  • Rationale: Polar aprotic solvents like DMSO are excellent for SNAr reactions as they can stabilize the charged Meisenheimer complex without protonating the amine nucleophile.[9] They also couple efficiently with microwave energy.

  • Materials:

    • 4-chloroquinoline derivative (1.0 eq)

    • Primary or secondary amine (1.2-2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water & Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure: [3][9]

    • In a microwave-safe reaction vessel, dissolve the 4-chloroquinoline (1.0 eq) in DMSO.

    • Add the desired primary or secondary amine (1.2-2.0 eq). For reactions involving hydrochloride salts of amines or less reactive amines, a base such as K₂CO₃ or triethylamine (2.0 eq) may be added.[1][9]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 140-180 °C for 20-30 minutes.[9]

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

    • Purify by column chromatography if necessary.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For particularly challenging or sterically hindered amines, where direct SNAr is inefficient, palladium-catalyzed cross-coupling provides a powerful alternative.[13][14]

  • Rationale: The Buchwald-Hartwig amination creates a C-N bond through a catalytic cycle involving a palladium complex. It is highly versatile and tolerates a wide range of functional groups.[14][15] The choice of ligand is critical and often requires screening.

  • Materials:

    • 4,8-dichloroquinoline (1.0 eq)

    • Amine (e.g., adamantane-containing amine) (1.1-1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (2-5 mol%)

    • Ligand: BINAP or DavePhos (4-10 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure: [13]

    • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, ligand, and base.

    • Add the 4-chloroquinoline derivative and the amine.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC indicates completion.

    • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Decision Framework for Amination Method

Amination_Choice start Start: Select Amine Nucleophile amine_type What is the amine type? start->amine_type alkylamine Primary or Secondary Alkylamine amine_type->alkylamine Aliphatic aniline Aniline or Heterocyclic Amine amine_type->aniline Aromatic method_mw Method: Microwave-Assisted Synthesis (Fast, High Yield) alkylamine->method_mw For speed/small scale method_conv Method: Conventional Heating (Robust, Scalable) alkylamine->method_conv For large scale steric Sterically Hindered or Weakly Nucleophilic? aniline->steric steric->method_mw No steric->method_conv No, large scale method_bh Method: Palladium-Catalyzed Buchwald-Hartwig (For Challenging Substrates) steric->method_bh Yes

Caption: A decision tree for selecting the optimal amination protocol.

Protocols for C-O & C-S Bond Formation

The synthesis of quinoline ethers and thioethers follows similar principles to amination but requires the generation of a more potent alkoxide or thiolate nucleophile.

Protocol 4: Synthesis of 4-Aryloxy/Alkoxy-quinolines
  • Rationale: Alcohols and phenols are generally poor nucleophiles. Pre-treatment with a strong base generates the corresponding alkoxide or phenoxide, which is a much stronger nucleophile for the SNAr reaction. The Ullmann condensation offers a copper-catalyzed alternative, particularly for aryl ethers, though it often requires harsher conditions.[16]

  • Materials:

    • 4-chloroquinoline derivative (1.0 eq)

    • Alcohol or Phenol (1.5-2.0 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium tert-butoxide (KOtBu), or Sodium ethoxide (NaOEt) (1.5 eq)

    • Anhydrous solvent: DMF or THF

  • Procedure:

    • In an oven-dried, two-neck flask under an inert atmosphere, suspend the base (e.g., NaH) in anhydrous DMF.

    • Slowly add the alcohol or phenol (dissolved in a small amount of DMF if solid) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide/phenoxide.

    • Add a solution of the 4-chloroquinoline in DMF to the mixture.

    • Heat the reaction to 60-100 °C and stir for 4-24 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 5: Synthesis of 4-(Aryl/Alkyl)thio-quinolines
  • Rationale: Thiols are more acidic and more nucleophilic than their corresponding alcohols.[17] The reaction is typically performed by generating the thiolate in situ with a base like sodium ethoxide in ethanol.[5][18]

  • Materials:

    • 4-chloroquinoline derivative (1.0 eq)

    • Thiol (e.g., ethanethiol, thiophenol) (1.1-1.5 eq)

    • Base: Sodium ethoxide (NaOEt) or Triethylamine (TEA) (1.5-2.0 eq)

    • Solvent: Absolute Ethanol or DMF

  • Procedure: [5][18]

    • In a round-bottom flask, dissolve the 4-chloroquinoline derivative in ethanol.

    • Add the thiol followed by the base (e.g., triethylamine).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-24 hours. For more robust reactions, a sealed vessel under N₂ atmosphere for prolonged heating (up to 5 days) may be required for complex substrates.[5]

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude material by column chromatography on silica gel.

Data Summary and Experimental Workflow

Table 1: General Conditions for Nucleophilic Substitution on 4-Chloroquinolines
Nucleophile ClassMethodTypical SolventsBaseCatalyst/LigandTemp (°C)TimeTypical Yields
Alkylamines ConventionalAmine (neat), EtOH, DMF- or TEA, K₂CO₃None120-1504-24 h60-95%
Alkylamines MicrowaveDMSO, 2-Propanol, DMFTEA, K₂CO₃None140-18020-40 min80-95%[9]
Anilines ConventionalEtOH, NMP, DMF- or K₂CO₃None100-1608-24 h40-85%[3]
Hindered Amines Buchwald-HartwigToluene, DioxaneNaOtBu, Cs₂CO₃Pd(OAc)₂ / BINAP, DavePhos80-11012-24 h50-90%[13]
Alcohols/Phenols Base-mediatedDMF, THFNaH, KOtBuNone60-1004-24 h50-80%
Thiols Base-mediatedEtOH, DMFNaOEt, TEANone80-1004-24 h52-99%[5][18]
General Experimental Workflow

The following diagram outlines the standard sequence of operations for a typical nucleophilic substitution reaction.

Caption: Standard laboratory workflow from reaction setup to final product characterization.

References

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Published in a peer-reviewed journal. [Source: Based on general knowledge of microwave chemistry benefits cited in multiple sources].[9]

  • El-Sayed, A. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1439-1447. [Link]

  • de Souza, M. V. N., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • Pérez, D. I., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140412. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13049-13061. [Link]

  • Guy, R. K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(12), 3636-3639. [Link]

  • Ukraintsev, I. V., et al. (2016). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 21(10), 1349. [Link]

  • Barlin, G. B., & Brown, D. J. (1967). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of the Chemical Society B: Physical Organic, 648-652. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Wang, L., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(1), 476-483. [Link]

  • Vargas, L. Y., et al. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 24(21), 3949. [Link]

  • Wikipedia. (n.d.). Ullmann condensation.[Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Mirek, J., & Urbanek, Z. (1979). REACTION OF THIOSALICYLIC ACID WITH 4-CHLOROQUINOLINES. Phosphorus and Sulfur and the Related Elements, 6(2), 207. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols.[Link]

Sources

Method

Synthesis of kinase inhibitors from 4-Chloro-8-methoxy-3-methylquinoline

Executive Summary This application note details the synthetic utility of 4-Chloro-8-methoxy-3-methylquinoline (CMMQ) as a privileged scaffold for Type I ATP-competitive kinase inhibitors. While 6,7-dimethoxyquinolines (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 4-Chloro-8-methoxy-3-methylquinoline (CMMQ) as a privileged scaffold for Type I ATP-competitive kinase inhibitors. While 6,7-dimethoxyquinolines (e.g., Tivozanib, Cabozantinib) are clinically established, the 8-methoxy-3-methyl substitution pattern offers unique structure-activity relationship (SAR) advantages, particularly in optimizing solubility and targeting the "gatekeeper" region of kinases like EGFR and VEGFR.

This guide provides a validated protocol for functionalizing C4 via Nucleophilic Aromatic Substitution (


), establishing a robust workflow for generating 4-anilinoquinoline libraries.

Strategic Rationale & SAR Logic

The quinoline core functions as a "hinge binder" in the ATP binding pocket of protein kinases. The specific substitution pattern of the starting material dictates its selectivity profile:

  • N1 & C4-NH: Form the critical hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Met793 in EGFR).

  • C3-Methyl: A critical steric handle. Unlike the hydrogen in Gefitinib, a C3-methyl group introduces torsion, forcing the C4-aniline ring out of coplanarity. This "twisted" conformation can improve selectivity by clashing with the gatekeeper residue in off-target kinases.

  • C8-Methoxy: Provides a metabolic handle and improves aqueous solubility compared to C8-H analogs. It also positions an oxygen lone pair to potentially interact with solvent-exposed residues at the pocket rim.

  • C4-Chloro: The "warhead" for chemical diversification. The electron-deficient pyridine ring facilitates displacement by nucleophiles.

Visualizing the SAR Logic

SAR_Logic Scaffold 4-Chloro-8-methoxy- 3-methylquinoline C4 C4-Position (Warhead) Scaffold->C4 Site of Substitution C3 C3-Methyl (Selectivity Filter) Scaffold->C3 Steric Control C8 C8-Methoxy (Solubility/ADME) Scaffold->C8 Electronic Effect Hinge Kinase Hinge Interaction C4->Hinge Forms H-bonds C3->Hinge Induces Twist

Caption: SAR logic for the 4-Chloro-8-methoxy-3-methylquinoline scaffold. The C3-methyl induces a twisted conformation critical for kinase selectivity.

Validated Protocol: C4-Amination via

Objective: Synthesize N-(3-chloro-4-fluorophenyl)-8-methoxy-3-methylquinolin-4-amine (Model Inhibitor) to demonstrate the reactivity of the CMMQ scaffold.

Reaction Class: Acid-Catalyzed Nucleophilic Aromatic Substitution.

Materials & Reagents
ComponentSpecificationRole
Starting Material 4-Chloro-8-methoxy-3-methylquinoline (1.0 eq)Scaffold
Nucleophile 3-Chloro-4-fluoroaniline (1.2 eq)Pharmacophore
Solvent Isopropanol (iPrOH) or EthoxyethanolHigh-boiling protic solvent
Catalyst HCl (4M in Dioxane) or conc. HCl (cat.)[1]Protonates quinoline N
Base (Workup) Sat. NaHCO₃ or 10% NaOHNeutralization
Step-by-Step Procedure

1. Reaction Setup:

  • Charge a 50 mL round-bottom flask (equipped with a magnetic stir bar) with 4-Chloro-8-methoxy-3-methylquinoline (207 mg, 1.0 mmol).

  • Add Isopropanol (10 mL). Note: iPrOH is preferred over ethanol to allow higher reflux temperatures (82°C), ensuring complete conversion of the sterically hindered 3-methyl substrate.

  • Add 3-Chloro-4-fluoroaniline (175 mg, 1.2 mmol).

  • Add HCl (4M in dioxane) (25 µL, 0.1 eq) to catalyze the reaction.

    • Expert Insight: Protonation of the quinoline nitrogen renders the C4 position highly electrophilic, facilitating attack by the aniline.

2. Reflux & Monitoring:

  • Fit the flask with a reflux condenser and heat the mixture to reflux (bath temp ~90°C) under an inert atmosphere (

    
    ).
    
  • Timepoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS after 3 hours. The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (product) should appear.

  • Self-Validation: If conversion is <50% after 4 hours, add an additional 0.5 eq of aniline and increase temperature by switching solvent to 2-ethoxyethanol (135°C).

3. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • Precipitation: In many cases, the hydrochloride salt of the product precipitates directly. If so, filter the solid and wash with cold iPrOH and

    
    .
    
  • Free Base Isolation:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in DCM (20 mL) and wash with Sat. NaHCO₃ (2 x 10 mL) to liberate the free base.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      

4. Purification:

  • Purify via flash column chromatography (Silica Gel, 0-5% MeOH in DCM gradient).

  • Yield Expectation: 75-85% as an off-white solid.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized inhibitor must pass the following QC criteria:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the C3-Methyl group (~2.2-2.4 ppm) and the C8-Methoxy singlet (~3.9-4.0 ppm). The NH proton often appears as a broad singlet >9.0 ppm.

  • LC-MS: Confirm mass [M+H]+ and purity >95% (UV 254 nm).

  • Melting Point: Characteristically high (>200°C) for aminoquinolines.[2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction C3-Methyl steric hindranceSwitch solvent to 2-ethoxyethanol (135°C) or use microwave irradiation (150°C, 30 min).
Hydrolysis (Quinolone formation) Wet solvent/reagentsUse anhydrous solvents; ensure HCl source is dry.
Incomplete Conversion Deactivation of anilineIf using electron-poor anilines, add catalytic NaI to form a transient 4-iodo intermediate.

Pathway Visualization: Synthesis Workflow

Synthesis_Workflow fill_start fill_start fill_process fill_process fill_check fill_check fill_end fill_end Start Start: 4-Cl-8-OMe-3-Me-Quinoline + Aniline Cond Reflux in iPrOH (cat. HCl, 3-6h) Start->Cond Check LC-MS Check: Conversion > 95%? Cond->Check Workup Workup: Neutralize (NaHCO3) Extract (DCM) Check->Workup Yes Alt Alternative: Microwave (150°C) or NaI Catalyst Check->Alt No Purify Purification: Flash Column (MeOH/DCM) Workup->Purify Final Final Product: Kinase Inhibitor Purify->Final Alt->Cond

Caption: Step-by-step synthesis workflow for C4-amination of the quinoline scaffold.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. Link

  • Liu, M., et al. (2012). Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib. Advanced Materials Research. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. Link

  • RSC Medicinal Chemistry. (2020). Parallels between the chloro and methoxy groups for potency optimization. Link

  • BenchChem. (2025).[3] Protocol for Nucleophilic Aromatic Substitution of 4-Chloroquinolines. Link

Sources

Application

The Versatile Scaffold: 4-Chloro-8-methoxy-3-methylquinoline as a Privileged Building Block for Novel Anticancer Agents

Application Notes and Protocols for Researchers in Drug Discovery The quinoline nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, with a significant number of its derivatives de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers in Drug Discovery

The quinoline nucleus is a cornerstone in the architecture of numerous pharmacologically active compounds, with a significant number of its derivatives demonstrating potent anticancer properties.[1][2] This is attributed to the diverse mechanisms of action quinoline-based compounds can employ, including DNA intercalation, inhibition of topoisomerase, and modulation of crucial cellular signaling pathways.[1][3] Within this esteemed class of heterocycles, 4-Chloro-8-methoxy-3-methylquinoline emerges as a particularly valuable building block for the synthesis of next-generation anticancer agents. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 3-position, offers a unique combination of synthetic handles and modulators of biological activity.

The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward entry point for the introduction of a wide array of functional groups, particularly amino moieties. This is of paramount importance as 4-aminoquinoline derivatives have shown significant promise as anticancer agents.[4][5] The methoxy and methyl groups, on the other hand, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This technical guide provides a comprehensive overview of the synthetic utility of 4-Chloro-8-methoxy-3-methylquinoline, detailed protocols for its derivatization, and methods for evaluating the anticancer potential of the resulting compounds.

I. Synthesis of the Core Scaffold and Key Derivatives

The strategic synthesis of 4-Chloro-8-methoxy-3-methylquinoline and its subsequent elaboration are critical steps in the development of novel anticancer agents. The following protocols are based on established methodologies for quinoline synthesis and functionalization.

Protocol 1: Synthesis of 4-Hydroxy-8-methoxy-3-methylquinolin-2(1H)-one (A Precursor)

The synthesis of the target 4-chloroquinoline often begins with the construction of a quinolinone precursor. The Conrad-Limpach reaction is a classic and effective method for this purpose.

Rationale: This reaction provides a reliable method for constructing the quinoline core from readily available anilines and β-ketoesters. The choice of 2-methoxyaniline and ethyl 2-methylacetoacetate directly installs the desired methoxy and methyl groups at the 8 and 3 positions, respectively.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Cyclization: Allow the reaction mixture to cool to approximately 100 °C. Slowly and cautiously add polyphosphoric acid (PPA) or a high-boiling point solvent like Dowtherm A. Heat the mixture to 240-260 °C for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with water, and then with a cold hydrocarbon solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 4-hydroxy-8-methoxy-3-methylquinolin-2(1H)-one.

Protocol 2: Synthesis of 4-Chloro-8-methoxy-3-methylquinoline

The conversion of the 4-hydroxyquinoline intermediate to the desired 4-chloroquinoline is a crucial step that activates the scaffold for further derivatization.

Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for the chlorination of hydroxyl groups on heterocyclic rings. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[6]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, carefully add 4-hydroxy-8-methoxy-3-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 8-9. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-8-methoxy-3-methylquinoline.

Protocol 3: Synthesis of 4-Amino-8-methoxy-3-methylquinoline Derivatives via Nucleophilic Aromatic Substitution

The reactive C4-chloro group is an excellent handle for introducing various amines, a key step in creating a library of potential anticancer agents.[4]

Rationale: The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for nucleophilic attack by amines. The reaction conditions can be tuned based on the nucleophilicity of the amine.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-8-methoxy-3-methylquinoline (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reaction Conditions: For aliphatic amines, the reaction may proceed at reflux temperature. For less reactive aromatic amines, the addition of a base such as potassium carbonate or triethylamine may be necessary, and higher temperatures (e.g., 120-150 °C) might be required. Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. If a solid precipitates, it can be collected by filtration. Otherwise, the residue can be taken up in an organic solvent and washed with water to remove any inorganic salts.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired 4-amino-8-methoxy-3-methylquinoline derivative.

II. Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives, providing a benchmark for the evaluation of newly synthesized compounds based on the 4-Chloro-8-methoxy-3-methylquinoline scaffold.

Compound ClassCancer Cell LineIC50/GI50 (µM)Mechanism of Action/TargetReference
4-AnilinoquinolinylchalconesMDA-MB-231 (Breast)0.11 - 1.94Antiproliferative[3]
4-AnilinoquinolinylchalconesHuh-7 (Liver)< 2.03Antiproliferative[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73Cytotoxic[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)>10.85Cytotoxic[7]
Bisquinoline DerivativeMDA-MB-468 (Breast)7.35Cytotoxic[7]
4-(benzyloxy)aniline-quinolinylchalcone hybridsMDA-MB-231 (Breast)0.18Antiproliferative[3]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amineHL-60 (Leukemia)0.064mTOR inhibitor[2]

III. Experimental Protocols for Biological Evaluation

A critical aspect of developing new anticancer agents is the robust evaluation of their biological activity. The following protocols describe standard in vitro assays for assessing the cytotoxicity and mechanism of action of newly synthesized 4-Chloro-8-methoxy-3-methylquinoline derivatives.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Rationale: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

IV. Signaling Pathways and Experimental Workflows

Quinoline derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 pathways are prominent examples.[2][9]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development.[1][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][11]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoline Quinoline Derivative Quinoline->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the development of anticancer agents from the 4-Chloro-8-methoxy-3-methylquinoline scaffold.

Experimental_Workflow Start 4-Chloro-8-methoxy- 3-methylquinoline Synthesis Derivative Synthesis (e.g., SNAr) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (MTT, etc.) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A streamlined workflow for anticancer drug discovery.

V. Conclusion

4-Chloro-8-methoxy-3-methylquinoline stands as a highly promising and versatile starting material for the synthesis of novel anticancer agents. The presence of a reactive chlorine at the 4-position allows for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space. By leveraging the synthetic protocols and biological evaluation methods outlined in this guide, researchers can efficiently develop and identify new quinoline-based compounds with potent and selective activity against critical cancer-related signaling pathways, ultimately contributing to the advancement of oncology drug discovery.

VI. References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). PubMed. Retrieved February 27, 2026, from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2020). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). DovePress. Retrieved February 27, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. Retrieved February 27, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. Retrieved February 27, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved February 27, 2026, from [Link]

  • 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. (2003). PubMed. Retrieved February 27, 2026, from [Link]

  • Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved February 27, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved February 27, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved February 27, 2026, from [Link]

  • The VEGF signaling pathway in cancer: the road ahead. (2011). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • IC 50 values of compounds investigated in the four tumor cell lines,... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. Retrieved February 27, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. (1979). RTI International. Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). MDPI. Retrieved February 27, 2026, from [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Retrieved February 27, 2026, from [Link]

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. (2019). MDPI. Retrieved February 27, 2026, from [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). PJSIR. Retrieved February 27, 2026, from [Link]

  • (PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations. (2014). ResearchGate. Retrieved February 27, 2026, from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. (2011). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of chlorinated quinolines. (1971). Google Patents. Retrieved February 27, 2026, from

Sources

Method

Application Note: Quantitative Analysis of 4-Chloro-8-methoxy-3-methylquinoline Using Chromatographic and Spectroscopic Techniques

Abstract This document provides detailed analytical methods for the accurate quantification of 4-Chloro-8-methoxy-3-methylquinoline, a substituted quinoline of interest in pharmaceutical and chemical synthesis. As a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 4-Chloro-8-methoxy-3-methylquinoline, a substituted quinoline of interest in pharmaceutical and chemical synthesis. As a critical intermediate or potential impurity, its precise measurement is essential for quality control, process optimization, and regulatory compliance.[1] This guide outlines three robust analytical protocols: a high-specificity High-Performance Liquid Chromatography (HPLC) method for routine quality control, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and confirmation, and a rapid UV-Vis Spectrophotometric method for the analysis of pure samples. Each protocol is presented with detailed step-by-step instructions, method validation considerations based on ICH guidelines, and the scientific rationale behind key experimental choices.[2]

Introduction to 4-Chloro-8-methoxy-3-methylquinoline Analysis

The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of pharmaceuticals and biologically active compounds.[3] Substituted quinolines, such as 4-Chloro-8-methoxy-3-methylquinoline (C₁₁H₁₀ClNO, Molar Mass: 207.66 g/mol ), often serve as key building blocks or appear as process-related impurities in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product.[1]

Therefore, developing reliable and validated analytical methods is a critical pillar of pharmaceutical quality assurance.[6][7] The choice of method depends on the specific analytical objective, such as determining the potency of the bulk material, quantifying impurities, or conducting stability studies.[8] This note provides comprehensive, field-proven protocols tailored for researchers, scientists, and drug development professionals to implement in their laboratories.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the gold standard for the quantification of non-volatile, UV-active compounds in pharmaceutical settings.[8] Its high resolving power makes it ideal for separating the target analyte from related substances and degradation products, ensuring specificity and accuracy.

Principle of HPLC Analysis

This method employs a reversed-phase (RP) mechanism, where the stationary phase (e.g., C18) is non-polar, and the mobile phase is a more polar aqueous-organic mixture.[9] 4-Chloro-8-methoxy-3-methylquinoline, being a moderately polar compound, will partition between the two phases. Its retention time is modulated by adjusting the organic solvent composition in the mobile phase. The quinoline ring system is an excellent chromophore, allowing for sensitive detection using a UV detector.[10]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid

  • Water (HPLC grade or Milli-Q)

  • Reference Standard: 4-Chloro-8-methoxy-3-methylquinoline (≥95% purity)

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. A buffered mobile phase at a low pH ensures the consistent protonation of any residual silanols on the column, leading to improved peak shape and reproducibility.[9]
Mobile Phase B Acetonitrile Acetonitrile is a common organic modifier that provides good selectivity and lower backpressure compared to methanol.[9]
Elution Mode Isocratic: 65:35 (A:B, v/v) An isocratic method is simpler, more robust, and faster for routine QC analysis once separation is established. A gradient elution may be used for method development to separate unknown impurities.[11]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °C Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µL A small injection volume minimizes potential peak distortion.

| Detection (λ) | 240 nm | Quinoline derivatives typically exhibit strong UV absorbance in this region.[12] A full UV scan (200-400 nm) of the analyte should be performed to determine the optimal λmax for maximum sensitivity. |

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer (A) and filter through a 0.45 µm membrane. Degas both mobile phases before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an estimated 10 mg of the analyte, dissolve it in the diluent, and dilute to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + Acetonitrile) D System Equilibration A->D B Prepare Standards (Stock + Dilutions) E Inject Blank, Standards, & Samples B->E C Prepare Sample (Dissolve, Dilute, Filter) C->E D->E F Acquire Chromatographic Data (UV Detector @ 240 nm) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation cluster_detection MS Detection cluster_data Data Analysis A Prepare Standards & Samples in Volatile Solvent B Inject Sample (1µL) A->B C Vaporization in Inlet B->C D Separation on Capillary Column C->D E Ionization (EI, 70 eV) D->E F Mass Filtering (Quadrupole) E->F G Detection & Spectrum Generation F->G H Quantify using Extracted Ion Chromatogram G->H I Confirm Identity via Mass Spectrum G->I UVVis_Workflow A Determine λmax (Scan Analyte Solution) D Set Spectrophotometer to λmax A->D B Prepare Calibration Standards E Measure Absorbance (Blank, Standards, Sample) B->E C Prepare Sample Solution C->E D->E F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Calculate Sample Concentration F->G

Sources

Application

Application Note: A Robust HPLC-UV Method for the Analysis of 4-Chloro-8-methoxy-3-methylquinoline

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-Chloro-8-methoxy-3-methylquinoline. This compound is a key intermediate in the synthesis of novel pharmaceutical agents, making a reliable analytical method crucial for quality control and process monitoring. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.

Introduction

4-Chloro-8-methoxy-3-methylquinoline is a substituted quinoline derivative. The quinoline ring is a fundamental scaffold in a wide array of pharmacologically active compounds, including antimalarials and antibacterials.[1] As a critical building block in drug discovery and development, the purity and concentration of this intermediate must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for this purpose, offering high resolution and sensitivity for aromatic compounds.[2]

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties. This knowledge informs the initial selection of chromatographic conditions, which are then optimized to achieve the desired performance. Subsequent validation per established guidelines, such as ICH Q2(R1), is essential to ensure the method is suitable for its intended purpose.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals, covering the entire lifecycle of method development from initial rationale to a fully validated, step-by-step protocol.

Analyte Properties & Method Development Rationale

A successful method development strategy begins with understanding the analyte.

  • Structure and Polarity: 4-Chloro-8-methoxy-3-methylquinoline possesses a fused aromatic ring system with chloro, methoxy, and methyl substituents. Based on its structure, the predicted partition coefficient (XLogP3) is approximately 3.2, indicating that it is a relatively non-polar, hydrophobic molecule.[5] This inherent hydrophobicity makes it an ideal candidate for reversed-phase (RP) chromatography, where it will interact strongly with a non-polar stationary phase.[6]

  • pKa and pH Control: The quinoline nitrogen is basic. The ionization state of this nitrogen atom is dependent on the pH of the mobile phase. To ensure consistent retention times and symmetrical peak shapes, it is critical to control the mobile phase pH with a suitable buffer. Operating at a pH approximately 2 units away from the analyte's pKa ensures it is in a single, stable ionic form. For a basic amine, a low pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated, which often leads to good peak shape by minimizing interactions with residual acidic silanols on the silica-based column packing.[6]

  • UV Absorbance: The conjugated aromatic system of the quinoline ring structure is a strong chromophore, making UV detection highly suitable. The optimal detection wavelength is typically the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. This can be determined by running a preliminary scan of the analyte using a photodiode array (PDA) detector. For many quinoline derivatives, strong absorbance is observed in the 220-250 nm and 300-340 nm ranges.

Based on this analysis, the initial method development strategy was established:

  • Stationary Phase: A C18 column was selected as the primary choice due to its strong hydrophobic retention mechanism, which is well-suited for the analyte.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol in RP-HPLC for its lower viscosity and strong elution strength for many compounds.[6] A phosphate buffer was added to the aqueous phase to maintain a constant low pH.

  • Detection: UV detection was selected, with an initial investigation to determine the λ-max.

Method Development and Optimization Workflow

The process of developing the final analytical method followed a logical, stepwise progression to screen and refine chromatographic parameters.

start Start: Analyte Characterization initial_conditions Select Initial Conditions - Column: C18, 5 µm - Mobile Phase: ACN/H2O - Detector: PDA Scan (200-400 nm) start->initial_conditions screening Parameter Screening initial_conditions->screening mp_organic Organic Modifier (Acetonitrile vs. Methanol) screening->mp_organic Evaluate Selectivity mp_ph Mobile Phase pH (pH 2.5 vs. 3.0 vs. 3.5) screening->mp_ph Evaluate Peak Shape & RT optimization Optimization mp_organic->optimization mp_ph->optimization gradient Gradient Profile (Slope & Time) optimization->gradient Improve Resolution flow_rate Flow Rate (0.8 - 1.2 mL/min) optimization->flow_rate Adjust Run Time final_method Final Optimized Method gradient->final_method flow_rate->final_method

Caption: Workflow for HPLC method development and optimization.

Experimental
  • Instrumentation: Agilent 1260 Infinity II LC System equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • 4-Chloro-8-methoxy-3-methylquinoline reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Optimization Results
  • Wavelength Selection: A PDA scan of a standard solution revealed two absorbance maxima. The wavelength of 242 nm was chosen for quantification as it provided the best signal-to-noise ratio and was less susceptible to interference from common solvents.

  • Mobile Phase Composition: Acetonitrile was confirmed to provide sharper peaks and shorter retention times compared to methanol. A buffer of 25 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid provided excellent peak symmetry (Tailing factor < 1.2).

  • Gradient Elution: An initial isocratic elution resulted in long run times. A gradient elution was developed to sharpen the peak and reduce the analysis time while ensuring good separation from any potential impurities. The final gradient runs from 40% to 80% Acetonitrile over 8 minutes.

Final Optimized Chromatographic Conditions

The systematic optimization process yielded the final method parameters summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
8.0
8.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 242 nm
Run Time 12 minutes

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][7][8] The validation protocol assessed specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

start Optimized HPLC Method specificity Specificity (Blank, Placebo, Forced Degradation) start->specificity linearity Linearity & Range (5 levels, 50-150% of nominal) start->linearity accuracy Accuracy (Spike recovery at 3 levels) start->accuracy precision Precision start->precision sensitivity Sensitivity start->sensitivity validated Validated Method specificity->validated linearity->validated accuracy->validated repeatability Repeatability (Intra-day) (n=6 at 100%) precision->repeatability intermediate Intermediate Precision (Inter-day) (Different day/analyst) precision->intermediate repeatability->validated intermediate->validated lod LOD (Based on S/N ratio or SD of intercept) sensitivity->lod loq LOQ (Based on S/N ratio or SD of intercept) sensitivity->loq lod->validated loq->validated

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Validation Results

Specificity: The method demonstrated excellent specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of the analyte. Furthermore, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) showed that all degradation product peaks were well-resolved from the parent analyte peak, proving the method is stability-indicating.[9]

Linearity and Range: Linearity was established across a range of 10 µg/mL to 150 µg/mL. The calibration curve showed excellent correlation between peak area and concentration.

ParameterResult
Linear Range 10 - 150 µg/mL
Regression Equation y = 45872x - 12530
Correlation Coefficient (r²) 0.9997

Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was within the acceptable limits.

Concentration LevelMean Recovery (%)% RSD
80%99.2%0.8%
100%100.5%0.5%
120%99.8%0.6%

Precision: The precision of the method was evaluated for repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (%RSD) values confirm the high precision of the method.

Precision Type% RSD
Repeatability (n=6) 0.45%
Intermediate (n=6) 0.78%

Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Detailed Analytical Protocol

This section provides a step-by-step protocol for the quantitative analysis of 4-Chloro-8-methoxy-3-methylquinoline using the validated method.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 4-Chloro-8-methoxy-3-methylquinoline reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

HPLC System Setup and Analysis
  • System Startup: Purge the HPLC system, ensuring all lines are free of air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Working Standard Solution (50 µg/mL) five times consecutively.

    • Verify that the system suitability criteria are met:

      • %RSD of Peak Area: ≤ 2.0%

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 2000

  • Sample Analysis:

    • Once SST is passed, inject a blank (diluent) followed by the sample solutions.

    • Integrate the peak corresponding to 4-Chloro-8-methoxy-3-methylquinoline and calculate the concentration based on the calibration curve or by comparison to the standard.

Conclusion

A highly robust, specific, and reliable RP-HPLC-UV method for the quantitative determination of 4-Chloro-8-methoxy-3-methylquinoline has been successfully developed and validated. The method adheres to the stringent requirements of ICH guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and specificity. The gradient elution strategy ensures a short run time of 12 minutes, making it suitable for high-throughput analysis in quality control and research environments. This application note provides a complete protocol that can be readily implemented by scientists and researchers in the pharmaceutical industry.

References

  • Taylor & Francis. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection. PubMed. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • PubChem. 4-Chloro-8-methoxyquinoline. [Link]

  • ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 4-Chloro-3-methylquinoline. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • ICH. Quality Guidelines. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChemLite. 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO). [Link]

Sources

Method

Protocol for the Identification of 4-Chloro-8-methoxy-3-methylquinoline via GC-MS

Application Note: AN-GCMS-Qzn-042 Introduction & Scope This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and purity assessment of 4-Chloro-8-methoxy-3-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-Qzn-042

Introduction & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and purity assessment of 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8). This compound is a critical pharmacophore and intermediate in the synthesis of quinoline-based antimalarial and antibacterial agents.

The 4-chloro substituent renders this molecule highly reactive toward nucleophilic substitution, making it a transient yet vital checkpoint in drug substance manufacturing. This protocol addresses the specific challenges of analyzing halogenated quinolines, including thermal stability, isomer differentiation (specifically from the 2-methyl isomer), and chlorine isotope pattern verification.

Compound Profile
PropertyValue
IUPAC Name 4-Chloro-8-methoxy-3-methylquinoline
CAS Number 39593-11-8
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Monoisotopic Mass 207.045 (³⁵Cl)
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol

Experimental Design & Rationale

Method Selection: GC-MS (EI)
  • Chromatographic Resolution: A non-polar 5% phenyl-arylene stationary phase (e.g., DB-5ms) is selected to prevent peak tailing often associated with nitrogen-containing heterocycles.

  • Ionization Source: Electron Ionization (EI) at 70 eV is mandatory to generate a reproducible fragmentation library.

  • Specificity: The method relies on the unique ³⁵Cl/³⁷Cl isotope ratio (3:1) and characteristic quinoline ring fragmentation to confirm identity, distinguishing it from non-halogenated impurities.

Sample Preparation Strategy

Direct liquid injection is utilized.[1] Derivatization is unnecessary as the molecule lacks labile protons (e.g., -OH, -NH) that would cause hydrogen bonding or adsorption in the inlet.

Detailed Protocol

Reagents and Standards
  • Reference Standard: 4-Chloro-8-methoxy-3-methylquinoline (>98% purity).

  • Solvent: Dichloromethane (DCM), HPLC Grade (preferred for solubility and high volatility).

  • Internal Standard (Optional): Naphthalene-d8 (for retention time locking).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Dissolution: Add 10 mL of DCM to achieve a stock concentration of 1000 µg/mL. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Transfer 100 µL of stock solution to a GC vial and dilute with 900 µL DCM (Final Conc: 100 µg/mL).

  • Filtration: If particulate matter is visible, filter through a 0.22 µm PTFE syringe filter.

GC-MS Instrument Parameters

Gas Chromatograph (Agilent 7890B or equivalent)

  • Column: DB-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at Constant Flow: 1.0 mL/min.

  • Inlet: Split/Splitless in Split Mode (Ratio 20:1).

    • Rationale: High split ratio prevents column saturation and improves peak shape for abundant analytes.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1.0 µL.

Oven Temperature Program

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 80 1.0
Ramp 1 20 280 3.0

| Total Run Time | | | ~14.0 min |

Mass Spectrometer (Agilent 5977B or equivalent)

  • Source: Electron Ionization (EI).[2][3]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Acquisition Mode: Scan (40–450 amu).

  • Solvent Delay: 3.0 min (to protect filament from DCM).

Data Analysis & Identification Logic

Retention Time (RT)
  • Expected RT: ~9.5 – 10.5 min (dependent on specific column length/flow).

  • Validation: RT must match the Reference Standard within ±0.05 min.

Mass Spectral Interpretation

The identification is confirmed only if ALL three criteria below are met:

  • Molecular Ion Cluster (M+):

    • Distinct peaks at m/z 207 (³⁵Cl) and m/z 209 (³⁷Cl).

    • Isotope Ratio: The intensity of m/z 209 must be approximately 33% (±5%) of m/z 207, confirming the presence of one chlorine atom.

  • Primary Fragmentation Pathway:

    • [M - Cl]⁺ (m/z 172): Loss of the chlorine radical. This is often the base peak or a major fragment due to the stability of the resulting aromatic quinoline cation.[2]

    • [M - CH₃]⁺ (m/z 192): Loss of a methyl radical, typically from the methoxy group at position 8 (forming a quinoid-like species).

  • Secondary Fragments:

    • m/z 129: Characteristic quinoline ring degradation fragment (loss of substituents).

Identification Workflow Diagram

GCMS_Identification_Logic Start Sample Injection GC_Sep GC Separation (DB-5ms, 80-280°C) Start->GC_Sep Peak_Det Peak Detection (TIC) GC_Sep->Peak_Det Decision_RT RT Match Std? (±0.05 min) Peak_Det->Decision_RT MS_Spec Extract MS Spectrum (at Apex) Decision_RT->MS_Spec Yes Result_Neg NEGATIVE ID: Impurity or Isomer Decision_RT->Result_Neg No Check_M Molecular Ion Check m/z 207 & 209 present? MS_Spec->Check_M Check_Iso Isotope Ratio Check I(209) ≈ 33% of I(207)? Check_M->Check_Iso Yes Check_M->Result_Neg No Check_Frag Fragment Check Presence of m/z 172 (M-Cl) & m/z 192 (M-CH3) Check_Iso->Check_Frag Yes Check_Iso->Result_Neg No (Not mono-Cl) Result_Pos POSITIVE ID: 4-Chloro-8-methoxy-3-methylquinoline Check_Frag->Result_Pos Yes Check_Frag->Result_Neg No

Figure 1: Decision tree for the definitive identification of 4-Chloro-8-methoxy-3-methylquinoline using GC-MS data.

Quality Control (QC) & System Suitability

To ensure data trustworthiness, the following QC samples must be run with every batch:

QC SamplePurposeAcceptance Criteria
Solvent Blank (DCM) Check for carryoverNo peaks at analyte RT > 0.1% of target area
System Suitability Std (100 µg/mL) Verify sensitivity & retentionS/N > 100:1; RT deviation < 0.05 min
Check Standard (End of Run) Verify system stabilityArea count within ±10% of initial injection

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline. Retrieved from [Link](Note: Used for structural analog properties and safety data).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of chlorine isotope patterns and aromatic fragmentation).

Sources

Application

Application Note: Synthetic Utility of 4-Chloro-8-methoxy-3-methylquinoline in Drug Discovery

Executive Summary 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) is a highly versatile, trifunctional building block extensively utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) is a highly versatile, trifunctional building block extensively utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced materials. Its synthetic value lies in the orthogonal reactivity of its substituents:

  • C-4 Chlorine: Acts as an electrophilic hub, primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

  • 8-Methoxy Group: Modulates the electronic density of the quinoline core, acts as a hydrogen-bond acceptor, and serves as a masked hydroxyl group for the generation of potent metal chelators.

  • 3-Methyl Group: Introduces critical steric constraints that can lock the conformation of C-4 substituents—a highly desirable feature for enhancing the selectivity of kinase inhibitors within the ATP-binding hinge region.

This application note details field-proven methodologies for functionalizing this scaffold, emphasizing the mechanistic causality behind condition selection to ensure high-fidelity, reproducible syntheses.

Physicochemical & Reactivity Profile

PropertyValueReactivity Implication
Molecular Formula C₁₁H₁₀ClNOStandard handling; stable under ambient conditions[1].
Molecular Weight 207.66 g/mol Ideal low-molecular-weight starting material for lead optimization.
Electronic Nature Push-Pull SystemThe quinoline nitrogen withdraws electron density (activating C-4), while the 8-methoxy group donates via resonance.
Steric Environment Hindered C-4The adjacent 3-methyl group increases the activation energy for bulky nucleophiles, necessitating optimized catalysis.

Mechanistic Foundations: Overcoming the Activation Barrier

The quinoline nitrogen inherently lowers the electron density of the aromatic ring, creating a partial positive charge at the C-2 and C-4 positions. However, the electron-donating effect of the 8-methoxy group slightly dampens the electrophilicity at C-4 compared to unsubstituted analogs. Consequently, uncatalyzed SNAr reactions with this substrate require harsh, forcing conditions (>120 °C) that often lead to degradation [2].

To overcome this, two primary activation strategies are employed:

  • LUMO Lowering (Acid Catalysis): Protonation of the quinoline nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the formation of the Meisenheimer complex during SNAr.

  • Oxidative Addition (Pd-Catalysis): For poor nucleophiles (e.g., anilines), Palladium(0) inserts into the C-Cl bond, bypassing the classical SNAr pathway entirely [3].

G N1 Neutral 4-Chloroquinoline (High LUMO) N2 Protonated Quinoline (Activated, Low LUMO) N1->N2 + H+ (Acid Cat.) N3 Meisenheimer Complex (Tetrahedral Intermediate) N2->N3 + R-NH2 Nucleophilic Attack N4 4-Aminoquinoline Product + HCl N3->N4 - Cl-, - H+ Rearomatization

Acid-Catalyzed SNAr Mechanism at the C-4 Position of the Quinoline Core.

Application 1: Synthesis of 4-Aminoquinolines via SNAr

Primary aliphatic amines are sufficiently nucleophilic to attack the C-4 position, but the steric hindrance of the 3-methyl group requires activation. Base-promoted SNAr (e.g., using K₂CO₃ in DMF) is highly effective for secondary amines like morpholine, as the base neutralizes the HCl byproduct and drives the thermodynamic equilibrium forward [4].

Protocol: Base-Promoted SNAr with Secondary Amines

This protocol is a self-validating system utilizing in-process monitoring and phase-separation quenching.

  • Reaction Setup: Charge a 50 mL round-bottom flask with 4-Chloro-8-methoxy-3-methylquinoline (1.0 mmol, 1.0 equiv), morpholine (1.5 mmol, 1.5 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

    • Causality: K₂CO₃ acts as an acid scavenger. Without it, the generated HCl would protonate the morpholine, destroying its nucleophilicity and stalling the reaction.

  • Solvent Addition: Add 5 mL of anhydrous DMF (0.2 M).

  • Execution: Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 16 hours.

    • Validation: Monitor the reaction via LC-MS. The starting material (m/z ~208) should fully convert to the product mass (m/z ~259).

  • Quenching & Extraction: Cool to room temperature. Pour the mixture into 20 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH 95:5).

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Anilines possess lone pairs that are delocalized into their aromatic rings, rendering them exceedingly poor nucleophiles for standard SNAr. To synthesize 4-anilinoquinolines—a privileged scaffold for kinase inhibitors—a Pd-catalyzed Buchwald-Hartwig cross-coupling is mandatory [3].

Protocol: Buchwald-Hartwig Cross-Coupling
  • Inert Setup: In a glovebox or using standard Schlenk techniques (Argon), charge an oven-dried sealable tube with 4-Chloro-8-methoxy-3-methylquinoline (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

    • Causality: The 3-methyl group creates a sterically congested Pd(II) intermediate. Xantphos, a bidentate ligand with a large bite angle (~108°), forces the aryl and amine groups closer together, dramatically accelerating the challenging reductive elimination step. Cs₂CO₃ is chosen because it is basic enough to deprotonate the coordinated amine but bulky enough not to poison the Pd center.

  • Solvent Addition: Add 10 mL of degassed, anhydrous 1,4-dioxane (0.1 M). Seal the tube.

  • Execution: Heat the reaction mixture at 100 °C for 18 hours.

    • Validation: A color change from bright yellow/orange to dark brown/black often indicates catalyst decomposition; ensure strict oxygen exclusion. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool to room temperature. Dilute with 10 mL of EtOAc and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Synthetic Diversification Workflow

The following diagram illustrates the orthogonal synthetic pathways accessible from the core 4-Chloro-8-methoxy-3-methylquinoline scaffold.

G Core 4-Chloro-8-methoxy- 3-methylquinoline SNAr SNAr Reaction (Aliphatic Amines) Core->SNAr Acid/Base Cat. PdCN Buchwald-Hartwig (Anilines/Amides) Core->PdCN Pd, Ligand, Base PdCC Suzuki-Miyaura (Boronic Acids) Core->PdCC Pd, Ligand, Base Ether Demethylation (BBr3) Core->Ether Lewis Acid Prod1 4-Alkylamino Derivative (Antimalarial Scaffold) SNAr->Prod1 Prod2 4-Anilino Derivative (Kinase Inhibitor Scaffold) PdCN->Prod2 Prod3 4-Aryl Derivative (Material Science/OLED) PdCC->Prod3 Prod4 8-Hydroxyquinoline (Metal Chelator) Ether->Prod4

Synthetic Diversification Workflow of 4-Chloro-8-methoxy-3-methylquinoline.

Reaction Optimization Summary

To guide experimental design, the quantitative reaction parameters for functionalizing the C-4 position are summarized below:

Reaction TypeSubstrate ClassCatalyst / PromoterSolvent & TempTypical YieldMechanistic Rationale
Acid-Catalyzed SNAr Primary Aliphatic AminesHCl or TsOH (cat.)Ethanol, 80 °C75–90%Protonation lowers LUMO, activating C-4 for nucleophilic attack.
Base-Promoted SNAr Secondary Amines (e.g., Morpholine)K₂CO₃ (2.0 equiv)DMF, 120 °C80–95%Base neutralizes HCl byproduct, preventing amine deactivation.
Buchwald-Hartwig Anilines / AmidesPd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 100 °C70–85%Overcomes poor nucleophilicity of anilines via Pd(0)/Pd(II) cycle.
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C80–90%Transmetalation enables direct C-C bond formation at C-4.

References

  • Delgado, F., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025. URL:[Link]

  • Rezaei, M., et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Results in Chemistry (via PMC), 2023. URL:[Link]

  • Preprints.org. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Preprints, 2024. URL:[Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-Chloro-8-methoxy-3-methylquinoline

Introduction 4-Chloro-8-methoxy-3-methylquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of pharmacologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-8-methoxy-3-methylquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules with a broad spectrum of biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the pharmaceutical industry.

This guide provides a comprehensive, in-depth technical overview of a robust and scalable two-step synthesis of 4-Chloro-8-methoxy-3-methylquinoline. The selected synthetic strategy is predicated on the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step. This approach is favored for its reliability, use of readily available starting materials, and amenability to large-scale production.[1]

The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

  • Stage 1: Gould-Jacobs Reaction - The synthesis of the intermediate, 4-hydroxy-8-methoxy-3-methylquinoline, via the condensation of 2-methoxyaniline with diethyl methylmalonate, followed by a high-temperature thermal cyclization.

  • Stage 2: Chlorination - The conversion of the 4-hydroxyquinoline intermediate to the final product, 4-Chloro-8-methoxy-3-methylquinoline, using phosphorus oxychloride (POCl₃).

Synthetic_Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Purification A 2-Methoxyaniline C Condensation Intermediate A->C Condensation (130-150°C) B Diethyl Methylmalonate B->C D 4-Hydroxy-8-methoxy-3-methylquinoline C->D Thermal Cyclization (240-260°C in Dowtherm A) F 4-Chloro-8-methoxy-3-methylquinoline (Final Product) D->F Chlorination (Reflux) E Phosphorus Oxychloride (POCl₃) E->F G Crude Product F->G H Purified Product G->H Recrystallization

Figure 1: Overall synthetic workflow for 4-Chloro-8-methoxy-3-methylquinoline.

Stage 1: Synthesis of 4-Hydroxy-8-methoxy-3-methylquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline core.[2][3] It proceeds in two distinct steps: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[2]

Reaction Mechanism: Gould-Jacobs Reaction

Gould_Jacobs_Mechanism Start 2-Methoxyaniline + Diethyl Methylmalonate Step1 Nucleophilic attack of aniline nitrogen on the malonate carbonyl Start->Step1 Condensation Step2 Elimination of ethanol to form the condensation intermediate (Diethyl ((2-methoxyphenyl)amino)methylenemalonate) Step1->Step2 Step3 High-temperature 6-electron electrocyclization Step2->Step3 Thermal Cyclization Step4 Tautomerization to form the stable 4-hydroxyquinoline ring Step3->Step4

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.
Protocol: Large-Scale Synthesis of 4-Hydroxy-8-methoxy-3-methylquinoline

Materials and Equipment:

Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )QuantityMolar Equivalents
2-MethoxyanilineC₇H₉NO123.151.0 kg1.0
Diethyl methylmalonateC₈H₁₄O₄174.191.55 kg1.1
Dowtherm AEutectic mixture of diphenyl ether and biphenyl-10 L-
EthanolC₂H₅OH46.07As needed-
20 L Glass ReactorJacketed, with overhead stirrer, reflux condenser, and temperature probe-1-
Heating/Cooling Mantle--1-
Large Buchner Funnel and Flask--1 set-

Procedure:

  • Condensation:

    • To the 20 L glass reactor, add 2-methoxyaniline (1.0 kg, 8.12 mol) and diethyl methylmalonate (1.55 kg, 8.93 mol).

    • Under a nitrogen atmosphere, begin stirring and heat the mixture to 130-150°C.

    • Maintain this temperature for 2-3 hours. The reaction progress can be monitored by observing the distillation of ethanol.

    • After the reaction is complete (as indicated by the cessation of ethanol distillation or by TLC/HPLC analysis), cool the mixture to approximately 80°C.[4]

  • Thermal Cyclization:

    • Carefully add Dowtherm A (10 L) to the reactor containing the crude condensation intermediate.

    • Resume stirring and heat the mixture to a vigorous reflux, approximately 240-260°C. The high temperature is necessary to overcome the activation energy for the electrocyclization.[5]

    • Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC until the intermediate is consumed.[6]

    • Once the cyclization is complete, cool the reaction mixture to below 100°C.

  • Isolation of the Intermediate:

    • The product will precipitate from the Dowtherm A upon cooling.

    • Filter the cooled mixture through a large Buchner funnel.

    • Wash the collected solid thoroughly with ethanol to remove residual Dowtherm A.

    • Dry the solid under vacuum at 60-70°C to yield crude 4-hydroxy-8-methoxy-3-methylquinoline.

Stage 2: Chlorination of 4-Hydroxy-8-methoxy-3-methylquinoline

The conversion of the 4-hydroxy group to a chloro group is efficiently achieved using phosphorus oxychloride (POCl₃). In this reaction, POCl₃ often serves as both the chlorinating agent and the solvent.[7]

Protocol: Large-Scale Synthesis of 4-Chloro-8-methoxy-3-methylquinoline

Materials and Equipment:

Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )Quantity
4-Hydroxy-8-methoxy-3-methylquinolineC₁₁H₁₁NO₂205.211.0 kg
Phosphorus oxychloride (POCl₃)POCl₃153.335.0 L
Crushed IceH₂O-20 kg
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Dichloromethane (DCM)CH₂Cl₂84.9310 L
20 L Glass ReactorJacketed, with overhead stirrer, reflux condenser, and gas scrubber-1
Large Quenching Vessel--1

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water.[8][9][10][11][12] This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[9][10] A gas scrubber containing a caustic solution should be used to neutralize the HCl gas evolved during the reaction and work-up.

Procedure:

  • Reaction Setup:

    • To the 20 L glass reactor, add 4-hydroxy-8-methoxy-3-methylquinoline (1.0 kg, 4.87 mol).

    • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5.0 L) with stirring.

    • Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.[7]

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • In a separate large vessel, prepare a slurry of crushed ice (20 kg).

    • CAUTION: This step is highly exothermic and releases large volumes of HCl gas. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The rate of addition should be controlled to manage the exotherm and gas evolution.

    • Once the addition is complete, slowly neutralize the acidic mixture by adding solid sodium bicarbonate in portions until the pH is approximately 7-8.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (2 x 5 L).

    • Combine the organic layers and wash with brine (5 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-8-methoxy-3-methylquinoline.

Purification of 4-Chloro-8-methoxy-3-methylquinoline

For most applications, the crude product requires purification to remove residual starting materials and by-products. Recrystallization is a highly effective and scalable method for purifying solid organic compounds.[13]

Protocol: Large-Scale Recrystallization

Materials and Equipment:

Reagent/EquipmentType
Crude 4-Chloro-8-methoxy-3-methylquinoline-
Ethanol or IsopropanolReagent Grade
Large Crystallization VesselJacketed, with stirrer
Filtration EquipmentBuchner funnel and flask
Vacuum Oven-

Procedure:

  • Solvent Selection and Dissolution:

    • Transfer the crude product to the crystallization vessel.

    • Add a suitable solvent, such as ethanol or isopropanol, in a sufficient quantity to form a slurry.

    • Heat the mixture with stirring until the solid completely dissolves. Add a minimum amount of hot solvent to achieve complete dissolution.

  • Crystallization:

    • Slowly cool the solution to room temperature with gentle stirring to induce crystallization.

    • Once the solution has reached room temperature, cool it further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Troubleshooting and Optimization:

IssuePotential CauseSuggested Solution
Low Yield in Gould-Jacobs Cyclization Insufficient temperature or reaction time.Ensure the reaction temperature reaches at least 240°C. Monitor by TLC/HPLC to confirm the completion of the reaction.[4]
Formation of Tar in Chlorination Presence of moisture or prolonged heating at high temperatures.Ensure all reagents and equipment are dry. Avoid excessive heating times.[14]
Difficult Purification Co-precipitation of impurities.If recrystallization is insufficient, consider a silica gel plug filtration or large-scale column chromatography. For basic impurities, an acidic wash during work-up may be beneficial.[15]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.[6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity 4-Chloro-8-methoxy-3-methylquinoline. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers and production chemists can confidently synthesize this valuable intermediate for applications in drug discovery and development. The emphasis on safety, particularly during the chlorination step, is paramount for successful and responsible large-scale synthesis.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Alfa Aesar. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • NJ.gov. (2001, September 15). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. [Link]

  • Google Patents. (1953, August 12). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]

  • The Merck Index Online. Gould-Jacobs Reaction. [Link]

  • MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • International Journal of Scientific Research and Engineering Development. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. [Link]

  • ResearchGate. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • MDPI. (2011, November 14). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

  • Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • ACS Omega. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • PubMed. (2006, May 1). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. [Link]

  • Google Patents. (2020, July 17). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Malaria World. (2022, July 12). Journal of Physics and Chemistry of Solids. [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]/573)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amination of 4-Chloro-8-methoxy-3-methylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals The palladium-catalyzed amination of 4-chloro-8-methoxy-3-methylquinoline is a critical transformation in the synthesis of various biologically acti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed amination of 4-chloro-8-methoxy-3-methylquinoline is a critical transformation in the synthesis of various biologically active molecules. However, like many cross-coupling reactions involving heteroaromatic substrates, this reaction can be challenging. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and achieve successful outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What makes the amination of 4-Chloro-8-methoxy-3-methylquinoline particularly challenging?

The primary difficulties arise from the electronic and steric properties of the quinoline substrate. The quinoline nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2] Additionally, the chloro-substituent at the 4-position can be less reactive than other aryl halides, often requiring carefully optimized conditions to achieve efficient oxidative addition.[3]

Q2: My reaction is not working at all. What are the first things I should check?

For a completely failed reaction, a systematic evaluation of your reaction setup and reagents is the first critical step. The most common culprits include:

  • Atmosphere Control: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent and Solvent Purity: Water and other protic impurities can quench the strong bases used and deactivate the catalyst. All solvents must be anhydrous, and reagents should be of high purity. It is crucial to degas the solvent to remove dissolved oxygen.[2]

  • Catalyst, Ligand, and Base Integrity: Ensure your palladium source, ligand, and base have not degraded during storage.

Q3: I'm observing the formation of a black precipitate in my reaction. What is it and what should I do?

The formation of a fine black precipitate is typically "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[1] This indicates catalyst decomposition and is a common sign of a failed or stalled reaction. This can be caused by:

  • High Temperatures: While heat is often required, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1]

  • Inadequate Ligand Protection: The ligand stabilizes the palladium center. If the ligand is not robust enough or is used in an insufficient amount, the catalyst can become unstable and decompose.

  • Presence of Oxygen: As mentioned, oxygen can degrade the active catalyst.

To resolve this, consider lowering the reaction temperature and increasing the reaction time, or screening different, more robust ligands.

Q4: My starting material is consumed, but I'm not seeing my desired product. What are the likely side reactions?

If your starting material is being consumed without the formation of the desired amine, several side reactions could be occurring:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions.

  • Homocoupling: Dimerization of the quinoline starting material or the amine coupling partner can occur, especially at high temperatures or with highly active catalysts.[2]

  • Reaction with Solvent or Base: In some cases, the solvent or base (or their degradation products) can react with the starting material.

Careful analysis of your crude reaction mixture by LC-MS or GC-MS can help identify these byproducts and guide your optimization efforts.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the amination of 4-chloro-8-methoxy-3-methylquinoline.

Problem 1: No or Very Low Conversion of 4-Chloro-8-methoxy-3-methylquinoline
Potential CauseRecommended Solution(s)
Inactive Catalyst System Catalyst/Ligand/Base Screening: The choice of catalyst, ligand, and base is paramount for a successful Buchwald-Hartwig amination.[4] Aryl chlorides are generally less reactive than bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands to promote the oxidative addition step.[3][5] • Ligands: Screen bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[2] • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially if your substrate is base-sensitive.[5] • Pre-catalysts: Use of air-stable palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[5]
Poor Reagent Quality or Reaction Setup Ensure Anhydrous and Anaerobic Conditions:Solvents: Use anhydrous, degassed solvents. Toluene and 1,4-dioxane are common choices.[1] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction by coordinating to the palladium.[5] • Reagents: Use high-purity starting materials. Impurities can poison the catalyst. • Inert Atmosphere: Assemble the reaction in a glovebox or using Schlenk techniques to rigorously exclude air and moisture.
Low Reaction Temperature Optimize Temperature: These reactions often require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1] If no reaction is observed at a lower temperature, incrementally increase the temperature while monitoring for product formation and catalyst decomposition.
Problem 2: Formation of Palladium Black and Reaction Stalling
Potential CauseRecommended Solution(s)
Catalyst Decomposition Temperature and Concentration Management:Lower Temperature: High temperatures can lead to the thermal decomposition of the catalyst.[1] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. • Catalyst Loading: Avoid excessively high catalyst loadings, which can sometimes promote side reactions and decomposition.[2]
Ligand Dissociation/Decomposition Ligand Choice and Ratio:Use Robust Ligands: Employ sterically hindered and electron-rich ligands that form stable complexes with palladium. • Optimize Ligand:Palladium Ratio: A slight excess of the ligand relative to the palladium source can sometimes help stabilize the catalyst.
Substrate/Product Inhibition Controlled Addition: In some cases, high concentrations of the starting materials or product can inhibit or deactivate the catalyst.[6] Consider slow addition of one of the coupling partners to maintain a low concentration throughout the reaction.

Visualizing the Process

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Decomposition Catalyst Decomposition (e.g., high temp, O₂) Pd(0)L->Decomposition Pd(II)Complex L(Ar)Pd(II)-X OxAdd->Pd(II)Complex LigandExch Amine Coordination (R₂NH) Pd(II)Complex->LigandExch + R₂NH - HX (via Base) AmidoComplex L(Ar)Pd(II)-NR₂ LigandExch->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Product Product (Ar-NR₂) RedElim->Product PdBlack Pd Black Decomposition->PdBlack caption Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Caption: Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for a Failed Amination Reaction

Troubleshooting_Workflow cluster_optimization Reaction Optimization start Reaction Failed (Low/No Yield) check_setup Verify Reaction Setup: - Inert Atmosphere? - Anhydrous/Degassed Solvents? - Reagent Purity? start->check_setup analysis Analyze Crude Mixture (LC-MS/NMR): - Starting Material Consumed? - Side Products Formed? check_setup->analysis Setup OK screen_catalyst Screen Catalyst System: - Bulky Ligands (XPhos, RuPhos) - Pre-catalysts (G3, G4) - Strong Bases (NaOtBu, LHMDS) screen_conditions Screen Reaction Conditions: - Temperature (80-110 °C) - Solvent (Toluene, Dioxane) - Concentration screen_catalyst->screen_conditions success Successful Amination screen_conditions->success Improved Yield analysis->screen_catalyst No/Low Conversion side_reactions Identify Side Products: - Hydrodehalogenation? - Homocoupling? analysis->side_reactions SM Consumed, No Product adjust_params Adjust Parameters Based on Side Products: - Lower Temperature - Change Catalyst System side_reactions->adjust_params adjust_params->success Improved Yield caption Figure 2. A decision tree for troubleshooting failed amination reactions.

Caption: Figure 2. A decision tree for troubleshooting failed amination reactions.

Experimental Protocol

General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for your specific amine coupling partner.

Materials:

  • 4-Chloro-8-methoxy-3-methylquinoline

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add 4-chloro-8-methoxy-3-methylquinoline (1.0 equiv), the palladium pre-catalyst (1-5 mol %), and the base (1.2-2.0 equiv). If not using a pre-catalyst, add the palladium source and ligand separately.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

References

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fors, B. P., et al. (2012). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 134(3), 1234–1237.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2736–2744.
  • Frontiers in Chemistry. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Molecules. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Retrieved from [Link]

  • Molecules. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO). Retrieved from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • Scilit. (n.d.). Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Molecules. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]

  • Organometallics. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011, September 12). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Retrieved from [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Double Amination Reactions of 8 and 9 with Various... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Skraup Quinoline Synthesis

A Guide to Preventing Polymerization and Controlling Reaction Vigor The Skraup synthesis, a cornerstone of heterocyclic chemistry for preparing quinolines, is renowned for its efficacy but also notorious for its vigorous...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Polymerization and Controlling Reaction Vigor

The Skraup synthesis, a cornerstone of heterocyclic chemistry for preparing quinolines, is renowned for its efficacy but also notorious for its vigorous and sometimes unpredictable nature.[1][2] This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers in optimizing reaction conditions, maximizing yields, and ensuring safe, reproducible outcomes, with a special focus on mitigating the primary side reaction: polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of polymerization and tar formation in the Skraup synthesis?

A1: The primary culprit is the in-situ formation of acrolein.[3] Concentrated sulfuric acid is a powerful dehydrating agent that converts glycerol into acrolein.[4][5] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily undergoes polymerization under the strongly acidic and high-temperature conditions of the reaction, leading to the formation of thick, often intractable, black tar.[3][6][7]

Q2: My Skraup reaction is extremely exothermic and seems uncontrollable. What is happening?

A2: The reaction's violence stems from two main sources: the initial dehydration of glycerol to acrolein and the subsequent oxidation step are both highly exothermic processes.[3] If the reaction rate is not controlled, the heat generated can accelerate the reaction further, creating a dangerous, runaway thermal event.[1] This is particularly problematic in large-scale preparations.[8]

Q3: What is the specific role of ferrous sulfate (FeSO₄) in the reaction?

A3: Ferrous sulfate is used as a crucial moderating agent to tame the reaction's violence.[2][4] It is believed to function as an oxygen carrier, slowing down and smoothing out the oxidation of the dihydroquinoline intermediate.[1][8] This extends the reaction over a longer period, preventing the sudden, dangerous release of heat.[6][8]

Q4: Are there alternatives to nitrobenzene as the oxidizing agent?

A4: Yes. While nitrobenzene is traditional and can also act as a solvent, it contributes to the reaction's vigor.[2][3] Arsenic acid has been historically used as a less violent alternative.[1][2][9] Milder and safer options like iodine (often generated in situ) have also been successfully employed to control the exothermicity.[3] In some modern variations using microwave irradiation and ionic liquids, an external oxidizing agent may not even be necessary.[10]

Troubleshooting Guide: From Tarry Mess to Clean Product

This guide addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem / Observation Underlying Cause(s) Recommended Actions & Preventative Measures
Reaction produces a thick, black, intractable tar with very low quinoline yield. Uncontrolled Polymerization: The rate of acrolein formation is too high due to rapid heating or insufficient moderation.[6] • High Temperature: Excessive heat promotes side reactions and decomposition.[3]1. Strict Temperature Control: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should sustain it. Reapply gentle heat only after the initial vigor subsides.[1] 2. Use a Moderator: Always include a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[4][6] 3. Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly add the sulfuric acid with cooling.[1][8]
The reaction starts violently and "runs away," potentially ejecting material from the flask. Lack of Moderator: Absence of ferrous sulfate or a similar agent.[8] • Incorrect Reagent Order: Adding sulfuric acid before the moderator can trigger an immediate, uncontrolled reaction.[8] • Rapid, Localized Heating: Applying strong, direct heat can initiate the reaction too quickly.Immediate Action: If safe, immerse the flask in an ice-water bath to cool it rapidly.[1] Prevention:Ensure Moderator is Present: Ferrous sulfate is essential for large-scale or traditionally vigorous reactions.[8] • Correct Reagent Order: Adhere strictly to the recommended addition sequence.[8] • Use a Heating Mantle/Oil Bath: This provides even, gentle heating. Apply heat away from the center of the flask to avoid overheating any settled solids.[8]
The reaction mixture becomes too viscous to stir effectively. Early-Stage Polymerization: High local concentrations of reagents or premature heating can initiate polymerization. • Insufficient Solvent/Volume: The reaction may be too concentrated.1. Ensure Efficient Stirring: Use a suitable overhead stirrer for larger scales. 2. Correct Reagent Addition: Add sulfuric acid last and with cooling to prevent premature reaction.[3] 3. Consider a Solvent: While classic Skraup is often neat, some modified procedures may incorporate a high-boiling solvent.
Yield is consistently low, even with moderate tar formation. Incomplete Reaction: Insufficient heating time after the initial exotherm. • Substituent Effects: Strong electron-withdrawing groups on the aniline can deactivate the ring, requiring harsher conditions.[1] • Purification Losses: Difficulty in separating the product from the tarry residue during workup.1. Ensure Sufficient Reflux: After the initial exotherm, a prolonged period of heating (reflux) is often required to drive the reaction to completion.[1] 2. Adjust for Substituents: Be aware that deactivated anilines may inherently give lower yields and require more forceful conditions. 3. Optimize Workup: Steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile polymer tar.[1]

Visualizing the Process: Mechanism and Troubleshooting

Understanding the reaction pathway and the logical flow of troubleshooting is key to mastering the Skraup synthesis.

Skraup_Mechanism cluster_main Skraup Synthesis Pathway cluster_side_reaction Major Side Reaction Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydrating Agent) Acrolein Acrolein Intermediate H2SO4->Acrolein -2H₂O Michael_Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Michael_Adduct Michael Addition Acrolein_Side Acrolein Acrolein->Acrolein_Side Prone to Polymerization Aniline Aniline Aniline->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Product Oxidant->Quinoline Oxidation Polymer Polymer Tar Conditions High Temp, H⁺ Catalyst Conditions->Polymer Polymerization

Caption: Simplified mechanism of the Skraup synthesis and the competing polymerization side reaction.

Troubleshooting_Workflow Start Start Skraup Synthesis Problem Observe High Tar / Uncontrolled Reaction Start->Problem Check_Temp Is Temperature > 150°C or heating too rapid? Problem->Check_Temp Check_Moderator Is a Moderator (e.g., FeSO₄) present? Check_Temp->Check_Moderator No Action_Temp ACTION: Reduce/Remove Heat After Initiation Check_Temp->Action_Temp Yes Check_Addition Was H₂SO₄ added slowly with cooling? Check_Moderator->Check_Addition Yes Action_Moderator ACTION: Add FeSO₄ or Boric Acid Before H₂SO₄ Check_Moderator->Action_Moderator No Action_Addition ACTION: Ensure Slow Acid Addition with an Ice Bath Check_Addition->Action_Addition No Success Controlled Reaction, Improved Yield Check_Addition->Success Yes Action_Temp->Success Action_Moderator->Success Action_Addition->Success

Caption: Troubleshooting logic for controlling polymerization and reaction vigor in Skraup synthesis.

Validated Experimental Protocol: Synthesis of Quinoline

This protocol, adapted from established methods, incorporates measures to control the reaction's exothermicity and minimize polymerization.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or alternative oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) for workup

  • Ice

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, ferrous sulfate heptahydrate, and glycerol.[1] It is critical that the materials are added in this order.[8]

  • Acid Addition: Begin stirring the mixture. Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid in portions.[3] Maintain vigorous stirring and monitor the temperature, ensuring it does not rise excessively.

  • Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle or oil bath.[1]

  • Sustained Reaction: As the mixture heats, the reaction will become exothermic and begin to boil. Immediately remove the external heat source. [1][6] The reaction should continue to reflux under its own heat for 30-60 minutes. If the reaction becomes too vigorous, cool the flask with a wet towel or briefly immerse it in the ice bath.[6]

  • Completion: After the initial exothermic phase subsides, reapply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction goes to completion.[11]

  • Workup - Neutralization: Allow the reaction mixture to cool. Carefully dilute the dark, viscous mixture with water. In a well-ventilated fume hood, make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. This neutralizes the acid and liberates the quinoline free base.[6]

  • Workup - Isolation: The most effective method for separating the quinoline from the tarry byproducts is steam distillation.[1][11] The quinoline and any unreacted nitrobenzene will co-distill with the steam, leaving the polymer behind.

  • Purification: Separate the quinoline from the aqueous distillate using a separatory funnel. The crude product can be further purified by standard methods such as extraction and distillation.

References

  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Benchchem. Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Unknown. Preparation and Properties of Quinoline.
  • Benchchem. avoiding polymerization in Skraup synthesis of quinolines.
  • Google Patents. JPH06340570A - Method for preventing acrolein from polymerizing.
  • Wikipedia. Skraup reaction. Available at: [Link]

  • Sciencemadness.org. Alternative Oxidisers in Skraup reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Google Patents. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.
  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. The Skraup Synthesis of Quinolines. Available at: [Link]

  • OnePetro. Acrolein Based Polymers as Scale Inhibitors | NACE CORROSION. Available at: [Link]

  • Association for Materials Protection and Performance. Acrolein Based Polymers as Scale Inhibitors | NACE International Annual Conference. Available at: [Link]

  • Curly Arrow. The Skraup Reaction - How to Make a Quinoline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • PMC. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]

  • Unknown. Skraup reaction.
  • Centurion University. Skraup synthesis of Quinoline - CUTM Courseware. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • YouTube. Making quinoline - the Skraup synthesis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Regioselectivity Issues in Substituted Quinoline Synthesis

Welcome to the technical support hub for quinoline synthesis. This guide is crafted for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges encountered d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for quinoline synthesis. This guide is crafted for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges encountered during the synthesis of substituted quinolines. Here, you will find targeted troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired regioisomers with higher purity and yield.

General FAQs for Quinoline Synthesis

This section addresses broad questions applicable to various classical and modern quinoline synthesis methodologies.

Q1: My reaction is producing a mixture of regioisomers. What are the primary factors influencing regioselectivity in classical quinoline syntheses?

A1: Regioselectivity in classical methods like the Friedländer, Combes, and Doebner-von Miller syntheses is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The electronic nature of substituents on the aniline or the carbonyl component plays a pivotal role. Electron-donating groups (EDGs) on the aniline ring generally activate the ortho and para positions, influencing the site of electrophilic aromatic substitution during cyclization.[1] Conversely, electron-withdrawing groups (EWGs) can deactivate the ring, making cyclization more difficult and potentially altering the preferred cyclization position.[2][3]

  • Steric Hindrance: Bulky substituents on either reactant can dictate the regiochemical outcome by favoring the formation of the sterically less hindered product.[1][4] This is particularly evident in the Combes synthesis where a bulky group on the β-diketone will preferentially occupy the less crowded 2-position of the quinoline.[1]

  • Reaction Conditions: Temperature and the choice of catalyst are critical. In the Conrad-Limpach-Knorr synthesis, for example, temperature dictates the kinetic versus thermodynamic product. Low temperatures favor the 4-hydroxyquinoline (kinetic product), while higher temperatures yield the 2-hydroxyquinoline (thermodynamic product).[5][6][7]

Q2: How can I leverage modern catalytic systems to control regioselectivity?

A2: Modern synthetic approaches, particularly those involving transition-metal catalysis, offer powerful tools for achieving high regioselectivity.[8] C-H activation/functionalization is a prominent strategy.[9][10]

  • Directing Groups: The use of a directing group on the quinoline scaffold can guide the catalyst to a specific C-H bond. Quinoline N-oxide is a common and effective directing group that often directs functionalization to the C2 position.[1][9] However, by carefully tuning the reaction conditions (e.g., palladium source, additives, solvent), selectivity can be switched to the C8 position.[1]

  • Catalyst and Ligand Choice: The metal catalyst (e.g., Palladium, Rhodium, Copper) and the associated ligands are fundamental in determining the regiochemical outcome of the reaction.[8][11]

Troubleshooting Guide by Synthetic Method

The Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of quinoline synthesis.[12][13] However, it is notoriously prone to regioselectivity issues when unsymmetrical ketones are used.[1][12][14][15]

Problem: My Friedländer reaction with an unsymmetrical ketone (e.g., 2-butanone) yields a mixture of the 2,3- and 2,4-disubstituted quinolines.

This occurs because condensation can happen at either of the two different α-positions of the ketone.[1]

Solutions & Causality:

StrategyUnderlying PrincipleExpected Outcome
Catalyst Selection The catalyst influences the enolization pathway of the ketone. Milder Lewis acids or specific amine catalysts can favor one enolate over the other.Improved selectivity for one regioisomer.
Reaction Temperature Higher temperatures may favor the formation of the thermodynamically more stable regioisomer.[15]A shift in the isomeric ratio, potentially favoring the more stable product.
Slow Addition of Ketone Maintaining a low concentration of the ketone can suppress unwanted side reactions and may improve selectivity by favoring reaction at the more reactive α-position.[15]Increased yield of the desired regioisomer and reduced byproduct formation.
Use of Ionic Liquids Room-temperature ionic liquids can act as both solvent and promoter, creating a unique reaction environment that can lead to high regiospecificity under mild conditions.[1]Potentially a single regioisomer is formed in high yield.
Directing Groups Introducing a temporary directing group on the ketone can control the direction of enolization.[15]High selectivity for the desired regioisomer.

Experimental Protocol: Iodine-Catalyzed Regioselective Friedländer Synthesis

This protocol details a mild and efficient method for the Friedländer synthesis that can offer improved regioselectivity.[1]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv), the unsymmetrical α-methylene carbonyl compound (1.2 mmol, 1.2 equiv), and molecular iodine (I₂) (2.5 mg, 0.01 mmol, 1 mol%).[1]

  • Solvent Addition: Add absolute ethanol (5 mL).[1]

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Friedländer Regioselectivity

Caption: Troubleshooting workflow for Friedländer regioselectivity.

The Combes Synthesis

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of a primary aromatic amine with a 1,3-diketone.[2] However, it faces regioselectivity challenges with meta-substituted anilines.[2]

Problem: My Combes synthesis using a meta-substituted aniline is producing a mixture of 5- and 7-substituted quinolines.

This occurs because the acid-catalyzed intramolecular electrophilic aromatic substitution can occur at either of the two ortho positions relative to the amino group.[2]

Solutions & Causality:

The regiochemical outcome is determined during the rate-determining annulation step and is influenced by the stability of the transition state.[1]

  • Electronic Effects of Aniline Substituent:

    • Electron-Donating Groups (e.g., -OCH₃): These groups favor cyclization at the position para to the substituent (the less hindered ortho position relative to the amine), leading to the 7-substituted quinoline.[1]

    • Electron-Withdrawing Groups (e.g., -Cl, -F): These groups direct the cyclization to the position ortho to the substituent (the other ortho position relative to the amine), resulting in the 5-substituted quinoline.[1][4]

  • Steric Effects of Diketone Substituent: A bulkier substituent on the β-diketone will preferentially be located at the less hindered 2-position of the quinoline product.[1]

Decision Diagram for Predicting Combes Regioselectivity

Combes_Regioselectivity Start meta-Substituted Aniline Substituent_Type Substituent Type? Start->Substituent_Type EDG Electron-Donating (e.g., -OCH3) Substituent_Type->EDG EDG EWG Electron-Withdrawing (e.g., -Cl) Substituent_Type->EWG EWG Product_7_Substituted Major Product: 7-Substituted Quinoline EDG->Product_7_Substituted Product_5_Substituted Major Product: 5-Substituted Quinoline EWG->Product_5_Substituted

Caption: Predicting the major regioisomer in Combes synthesis.

The Doebner-von Miller Synthesis

A modification of the Skraup synthesis, the Doebner-von Miller reaction typically reacts an aniline with an α,β-unsaturated carbonyl compound.[13] The standard mechanism involves a 1,4-conjugate addition of the aniline, which almost exclusively yields the 2-substituted (or 2,4-disubstituted) quinoline.[1][16]

Problem: My Doebner-von Miller reaction is yielding the 2-substituted quinoline, but I require the 4-substituted regioisomer.

Solution: Reverse the Regioselectivity by Altering the Reaction Pathway.

A reversal of the standard regioselectivity can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA).[17][18] This modification promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[16][17][19]

Experimental Protocol: Synthesis of 4-Arylquinolines via Modified Doebner-von Miller [1]

  • Reaction Setup: To a solution of the aniline (0.2 mmol, 1.0 equiv) in trifluoroacetic acid (TFA, 2 mL), add the γ-aryl-β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equiv).[1]

  • Reaction Conditions: Heat the mixture to reflux and stir for the time required as monitored by TLC.[1]

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[1]

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.[1]

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce hydroxyquinolines.[20][21] The regioselectivity is famously dependent on the reaction temperature, which controls whether the reaction is under kinetic or thermodynamic control.[6]

Problem: I am getting the 2-hydroxyquinoline, but my target is the 4-hydroxyquinoline (or vice-versa).

Solutions & Causality:

  • For 4-Hydroxyquinolines (Kinetic Product): The reaction should be run at lower temperatures (e.g., room temperature).[5][6] Under these conditions, the more reactive keto group of the β-ketoester is preferentially attacked by the aniline.[6] This is the kinetically favored pathway.

  • For 2-Hydroxyquinolines (Thermodynamic Product): Higher temperatures (e.g., 140 °C) are required.[6][20] At elevated temperatures, the initial attack on the keto group becomes reversible. The reaction is driven towards the more stable β-keto acid anilide, formed by the attack of the aniline on the less reactive ester group. This intermediate then cyclizes to form the thermodynamically preferred 2-hydroxyquinoline.[6][20]

Comparative Table of Conrad-Limpach-Knorr Conditions

Desired ProductControl TypeReaction TemperatureKey Intermediate
4-Hydroxyquinoline KineticLow (e.g., Room Temp)β-Aminoacrylate
2-Hydroxyquinoline ThermodynamicHigh (e.g., 140 °C)β-Keto acid anilide

References

  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem Technical Support.
  • Various Authors. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Smolecule. (2026). Troubleshooting Guide: Quinoline-Carboxamide Stability. Smolecule Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem Technical Support.
  • Various Authors. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Technical Support.
  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Various Authors. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Various Authors. (n.d.). Conrad–Limpach synthesis. Wikipedia.
  • Various Authors. (2025). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. PMC.
  • Austin, M., et al. (2007). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Various Authors. (n.d.).
  • Various Authors. (2025).
  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines. BenchChem Technical Support.
  • Jain, N., et al. (2021).
  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Various Authors. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • Various Authors. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Mallik, R. (n.d.). Skraup synthesis of Quinoline. Centurion University Courseware.
  • Various Authors. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis.
  • Tzeng, Z.-H., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Tzeng, Z.-H., et al. (2006).
  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem Technical Support.
  • Horn, J., et al. (2008).
  • Fehnel, E. A., & Cohn, D. E. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.

Sources

Optimization

Stability issues of 4-Chloro-8-methoxy-3-methylquinoline during storage

Technical Support Center: 4-Chloro-8-methoxy-3-methylquinoline Stability & Storage Guide Executive Summary 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) is a critical heterocyclic intermediate, primarily utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-8-methoxy-3-methylquinoline Stability & Storage Guide

Executive Summary

4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antimalarial agents and kinase inhibitors.[1] Its structural integrity relies heavily on the stability of the chlorine atom at the C4 position and the methoxy group at C8.

Users frequently report "yellowing" or "purity drift" during storage.[1] This guide addresses the root causes of these issues—primarily hydrolytic dechlorination and photo-oxidation —and provides actionable protocols to maintain compound integrity.[1]

Core Stability Issues (The "Why")

Q1: Why is the compound turning from off-white to yellow/brown?

A: Color change is a primary indicator of degradation, typically driven by two mechanisms:[1]

  • Photolytic Instability: Quinoline derivatives are inherently photosensitive.[1] Exposure to UV/visible light excites the conjugated

    
    -system, leading to radical formation and oxidative coupling products (often colored).[1]
    
  • N-Oxide Formation: Trace peroxides in solvents or atmospheric oxygen can oxidize the quinoline nitrogen, forming N-oxides which are often distinctively colored.[1]

Q2: Is the 4-Chloro group stable?

A: The chlorine at position 4 is activated and significantly more reactive than a standard aryl chloride.[1]

  • Mechanism: The quinoline nitrogen withdraws electron density from the ring, making the C4 position highly electrophilic.[1]

  • Risk: In the presence of moisture (even atmospheric humidity), the chlorine is susceptible to Nucleophilic Aromatic Substitution (

    
    ) , leading to hydrolysis.[1] This converts the desired 4-chloro compound into the inactive 4-hydroxy-8-methoxy-3-methylquinoline  (which tautomerizes to the 4-quinolone form).
    
Q3: Can the methoxy group demethylate during storage?

A: Spontaneous demethylation is rare under standard storage conditions (2-8°C).[1] However, if the compound is stored in acidic environments or protic solvents with trace acid, the ether linkage can cleave, yielding the 8-hydroxy derivative.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation risks: Hydrolysis of the reactive C4-Cl bond and N-oxidation.

DegradationPathways Compound 4-Chloro-8-methoxy- 3-methylquinoline (Active) HydrolysisProd 4-Hydroxy-8-methoxy- 3-methylquinoline (Inactive Impurity) Compound->HydrolysisProd Hydrolytic Dechlorination (SNAr Mechanism) OxidationProd Quinoline N-Oxide (Colored Impurity) Compound->OxidationProd Photo-oxidation Moisture Moisture (H2O) + Trace Acid Moisture->HydrolysisProd Oxygen Oxygen / Light Oxygen->OxidationProd

Figure 1: Primary degradation pathways.[1] The C4-Chlorine hydrolysis is the dominant failure mode in humid conditions.

Storage & Handling Protocols (The "How")

Standard Operating Procedure (SOP) for Storage
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Slows kinetics of hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents N-oxidation and excludes atmospheric moisture.[1]
Container Amber Glass Vial Blocks UV light to prevent photolysis.[1]
Seal Parafilm® + Desiccant The 4-Cl group is moisture-sensitive; a desiccator is mandatory for long-term storage.[1]
Q4: Can I store this compound in solution (e.g., DMSO or Methanol)?

A: NO. Long-term storage in solution is strongly discouraged.[1]

  • Methanol/Ethanol: These are nucleophilic solvents.[1] Over time, they can displace the 4-chloro group to form the 4-methoxy/ethoxy ether analog (solvolysis).

  • DMSO: DMSO is hygroscopic and can act as a mild oxidant, potentially promoting N-oxide formation or hydrolysis due to absorbed water.[1]

  • Protocol: Always store as a dry solid. Prepare solutions immediately prior to use.

Troubleshooting & Analysis (The "Fix")

Workflow: Quality Control Decision Tree

Use this workflow to determine if your batch is viable for experimentation.

QCDecisionTree Start Visual Inspection ColorCheck Is it Off-White/Beige? Start->ColorCheck Yellow Yellow/Brown? ColorCheck->Yellow No HPLC Run HPLC/LC-MS (C18, Acetonitrile/Water) ColorCheck->HPLC Yes Yellow->HPLC Suspect Degradation PurityCheck Purity > 95%? HPLC->PurityCheck ImpurityID Identify Impurity Peak PurityCheck->ImpurityID No Use Proceed to Experiment PurityCheck->Use Yes Hydrolysis Peak M-Cl+OH (Hydrolysis) ImpurityID->Hydrolysis Earlier RT (Polar) Oxidation Peak M+16 (N-Oxide) ImpurityID->Oxidation Different RT Action2 Discard / Repurify (Flash Chromatography) Hydrolysis->Action2 Action1 Recrystallize from Ethyl Acetate/Hexane Oxidation->Action1

Figure 2: Troubleshooting logic for assessing compound purity.[1]

Q5: How do I repurify a degraded batch?

A: If the impurity is the hydrolysis product (4-quinolone), it will be significantly more polar than the parent compound.[1]

  • Dissolve the crude solid in minimal Ethyl Acetate.

  • Wash with 5% aqueous Sodium Bicarbonate (

    
    ) to remove acidic impurities (hydrolysis products often have phenolic character).[1]
    
  • Dry organic layer over

    
    .[1]
    
  • Recrystallize from Ethyl Acetate/Hexanes.

References

  • National Institutes of Health (NIH). (2024).[1] Reactivity of 4-Chloroquinolines in Nucleophilic Substitution. PubChem Compound Summary. Retrieved from [Link]

  • Wang, W., et al. (2024).[1][2] "One-Pot Synthesis of 4-Chloroquinolines...". Journal of Organic Chemistry. (Demonstrates the lability and synthesis of the 4-Cl motif). Retrieved from [Link][1][2]

  • MDPI. (2000).[1] Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Mechanistic insight into 4-Cl hydrolysis). Retrieved from [Link][1]

Sources

Troubleshooting

Alternative reagents for the chlorination of quinolin-4-ones

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-chloroquinolines from quinolin-4-one precursors. The transformation of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-chloroquinolines from quinolin-4-one precursors. The transformation of the C4-carbonyl to a chloride is a pivotal step in functionalizing the quinoline scaffold, a privileged structure in medicinal chemistry.[1] However, this reaction is fraught with challenges, from reagent selection to product instability. This document, presented in a practical question-and-answer format, addresses common issues and explores viable alternative reagents to the classical phosphorus oxychloride (POCl₃) method.

Part 1: Foundational Principles & Common Reagents

The conversion of a quinolin-4-one to a 4-chloroquinoline is fundamentally a deoxygenative chlorination reaction. The core principle involves the activation of the carbonyl oxygen, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The choice of chlorinating agent dictates the reaction's mechanism, harshness, and byproduct profile.

Table 1: Comparative Overview of Common Chlorinating Reagents
ReagentTypical ConditionsAdvantagesDisadvantagesKey Byproducts
Phosphorus Oxychloride (POCl₃) Neat, reflux (110-150 °C)Inexpensive, powerful, widely usedHarsh conditions, corrosive, difficult workup, can cause unwanted side reactionsPhosphoric acid derivatives
Vilsmeier-Haack Reagent (POCl₃/DMF) 0 °C to refluxMilder than neat POCl₃, can formylate as well as chlorinate[2][3]Stoichiometric byproducts, can be complex to optimizeDimethylamine, phosphoric acids
Phosphorus Pentachloride (PCl₅) Reflux in inert solvent (e.g., POCl₃, Toluene)Highly reactive, effective for stubborn substrates[4][5]Solid reagent (handling), harsh, generates HCl gasPOCl₃, HCl
Thionyl Chloride (SOCl₂) Reflux, often with catalyst (e.g., DMF)Volatile byproducts (SO₂, HCl) simplify workup[6][7]Can be less reactive than POCl₃, potential for side reactionsSO₂, HCl
Oxalyl Chloride ((COCl)₂) Inert solvent, often with catalyst (e.g., DMF)Milder conditions, volatile byproducts (CO, CO₂)[8][9]More expensive, can be too reactive for some substratesCO, CO₂, HCl

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses specific experimental challenges in a Q&A format, providing both explanations and actionable solutions.

FAQ 1: My standard reaction with neat POCl₃ gives a low yield or fails completely. What are the likely causes?

This is a common and multifaceted problem. The failure of a POCl₃-mediated chlorination often points to issues with the substrate, reagent quality, or reaction conditions.

Causality Analysis: The reaction proceeds via an initial phosphorylation of the quinolin-4-one's carbonyl oxygen.[10][11][12] This creates a highly electrophilic intermediate (an O-phosphorylated species) that is then attacked by a chloride ion to yield the 4-chloroquinoline product.[10][13]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for POCl₃ reactions.

Actionable Advice:

  • Substrate Reactivity: Electron-withdrawing groups on the quinoline ring can deactivate it, requiring more forcing conditions (higher temperature, longer reaction time, or a more potent reagent like PCl₅).[14] Conversely, electron-donating groups may lead to side reactions or decomposition in hot, neat POCl₃.

  • Reagent Quality: Phosphorus oxychloride is highly hygroscopic. Contamination with water leads to the formation of phosphoric acid, which can interfere with the reaction. Always use a fresh bottle or a recently distilled batch.

  • Temperature Control: While reflux is standard, some substrates require precise temperature control. A reaction that is too hot can lead to charring and decomposition, while one that is too cool will not proceed to completion.

FAQ 2: After a successful reaction (confirmed by TLC), I recover only my starting quinolin-4-one after aqueous workup. What happened?

This is a classic sign of product instability. The 4-chloroquinoline product, while generally more stable than an acyl chloride, is still susceptible to hydrolysis, especially under certain pH conditions or at elevated temperatures.[15]

Mechanism of Hydrolysis:

Caption: Reversion of product to starting material via hydrolysis.

Actionable Advice:

  • Avoid Hot Aqueous Quenching: The most common mistake is to quench the hot reaction mixture directly into water or ice. This can rapidly hydrolyze the product. Instead, allow the reaction mixture to cool to room temperature and distill off the excess POCl₃ under reduced pressure before quenching.[12]

  • Use a Biphasic Workup: After removing excess POCl₃, slowly and carefully pour the residue onto a mixture of ice and a water-immiscible organic solvent (like dichloromethane or ethyl acetate).

  • Neutralize Carefully: Neutralize the acidic aqueous layer cautiously with a weak base like sodium bicarbonate solution while keeping the temperature low (ice bath). Avoid strong bases like NaOH or NH₄OH, as they can accelerate hydrolysis or participate in unwanted side reactions.[15]

  • Proceed Directly: For particularly unstable products, the best approach is often to remove the excess POCl₃ under vacuum and immediately use the crude 4-chloroquinoline in the subsequent nucleophilic substitution step without a full aqueous workup.[15]

FAQ 3: What are the advantages of using the Vilsmeier-Haack reagent (POCl₃/DMF) over neat POCl₃?

The Vilsmeier-Haack reagent is an electrophilic chloroiminium salt formed from the reaction of a substituted amide (like DMF) with POCl₃.[3][16] Using it for chlorination offers a milder alternative to refluxing in neat POCl₃.

Key Advantages:

  • Milder Conditions: The reaction can often be run at lower temperatures, which is beneficial for sensitive substrates that might decompose in hot POCl₃.

  • Improved Solubility: The use of DMF as a co-solvent can help solubilize quinolin-4-ones that are poorly soluble in neat POCl₃.

  • Alternative Reactivity: In some cases, the Vilsmeier reagent can provide different selectivity or higher yields where neat POCl₃ fails. It is also known for its ability to formylate electron-rich aromatic rings, a reaction that can sometimes occur concurrently with chlorination.[2][17][18]

Formation of the Vilsmeier Reagent:

Caption: Formation and action of the Vilsmeier reagent.

FAQ 4: Can I use Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) as alternatives?

Yes, both are viable alternatives, particularly when milder conditions or a cleaner workup are desired.[19]

  • Thionyl Chloride (SOCl₂): SOCl₂ is an excellent choice for converting carboxylic acids to acyl chlorides and can be applied to quinolin-4-ones.[6][20] Its primary advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which greatly simplifies purification.[7] The reaction often requires a catalytic amount of DMF to proceed efficiently.

  • Oxalyl Chloride ((COCl)₂): Similar to SOCl₂, oxalyl chloride also produces only gaseous byproducts (CO, CO₂, HCl).[8][9] It is generally considered a milder and more selective reagent than SOCl₂ but is also more expensive.[8] It is often used for substrates that are sensitive to the harsher conditions of POCl₃ or PCl₅.[21]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Chlorination using Phosphorus Oxychloride (POCl₃)

WARNING: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the substituted quinolin-4-one (1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (10-20 volumes, e.g., 10-20 mL per gram of starting material) to the flask.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) with stirring. Monitor the reaction progress by TLC (e.g., eluting with 5-10% Methanol in Dichloromethane). The starting material is typically much more polar than the chlorinated product.

  • Removal of Excess Reagent: Once the reaction is complete (usually 2-4 hours), allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a setup that protects the vacuum pump from corrosive fumes (e.g., with a sodium hydroxide trap).[12]

  • Workup: Cautiously pour the concentrated residue onto a stirred mixture of crushed ice and dichloromethane (or ethyl acetate) in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral (pH ~7-8). Caution: Vigorous gas evolution will occur.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Chlorination using Vilsmeier-Haack Conditions (POCl₃/DMF)

WARNING: This reaction should be performed in a well-ventilated fume hood.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) to 0 °C in an ice bath.

  • Vilsmeier Formation: Add POCl₃ (1.5-3.0 equiv) dropwise to the cold DMF with vigorous stirring. A thick white precipitate (the Vilsmeier reagent) may form. Stir at 0 °C for 30-60 minutes.

  • Substrate Addition: Add the substituted quinolin-4-one (1.0 equiv), either as a solid in portions or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and then heat as necessary (typically 60-90 °C). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and quench by pouring it onto a stirred mixture of crushed ice and an organic solvent (e.g., ethyl acetate).

  • Neutralization and Extraction: Neutralize carefully with a saturated aqueous sodium bicarbonate solution or dilute ammonium hydroxide. Extract the product with an organic solvent as described in Protocol 1.

  • Purification: Dry, concentrate, and purify the product as needed.

References

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]

  • Synthesis of medicinally important quinolines using metal-free... ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of University of Shanghai for Science and Technology. [Link]

  • Vilsmeier-Haack Reaction.Name Reactions in Organic Synthesis.
  • Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to... ResearchGate. [Link]

  • The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method1. Journal of the American Chemical Society. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • The synthesis of some 4-quinolinols and 4-chloroquinolines by the ethoxymethylenemalonic ester method. PubMed. [Link]

  • Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed. [Link]

  • Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Scilit. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Phosphorus pentachloride. Wikipedia. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances. [Link]

  • Phosphorus pentachloride. chemeurope.com. [Link]

  • Process for oxalyl chloride production.
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][10]oxathioles and their transformations. ResearchGate. [Link]

  • Phosphorus pentachloride. Sciencemadness Wiki. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Oxalyl chloride. Wikipedia. [Link]

  • List of Reagents. American Chemical Society. [Link]

  • Process for the preparation of chlorinated quinolines.
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). PMC. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Thionyl chloride. Wikipedia. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation and Analytical Profiling of Novel 4-Chloro-8-methoxy-3-methylquinoline Derivatives

Executive Summary 4-Chloro-8-methoxy-3-methylquinoline serves as a critical scaffold in the synthesis of antimalarial alkaloids and PI3K/mTOR inhibitors. However, the steric hindrance introduced by the 3-methyl group, co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-8-methoxy-3-methylquinoline serves as a critical scaffold in the synthesis of antimalarial alkaloids and PI3K/mTOR inhibitors. However, the steric hindrance introduced by the 3-methyl group, combined with the electron-donating nature of the 8-methoxy substituent, often complicates standard Nucleophilic Aromatic Substitution (


) reactions at the C4 position.

This guide provides a rigorous framework for validating the structure of novel derivatives synthesized from this scaffold. Unlike standard quality control (QC) protocols, this guide emphasizes orthogonal validation —comparing rapid screening methods against definitive structural elucidation techniques to ensure scientific integrity in drug development pipelines.

Part 1: Comparative Analysis of Validation Methodologies

In the development of novel quinoline therapeutics, relying solely on low-resolution Mass Spectrometry (MS) or 1D NMR is insufficient due to common regio-isomeric byproducts (e.g., N-alkylation vs. C-alkylation). The following table compares three validation tiers based on resolution, causality, and resource allocation.

Table 1: Structural Validation Methodologies Matrix
FeatureMethod A: High-Throughput Screen (HTS) Method B: Definitive Elucidation (Gold Standard) Method C: Absolute Configuration (Platinum)
Primary Technique LC-MS (Single Quad) + 1H NMR (300 MHz)HRMS (Q-TOF) + 2D NMR (HMBC/HSQC)Single Crystal X-Ray Diffraction (SC-XRD)
Validation Scope Confirms Molecular Weight (MW) & Purity (>90%)Confirms Connectivity & RegiochemistryConfirms 3D Spatial Arrangement & Tautomers
Key Limitation Cannot distinguish regioisomers (e.g., N vs. O alkylation)Requires high solubility; expensive instrumentationRequires a single crystal; time-intensive (days/weeks)
Throughput High (50+ samples/day)Medium (5-10 samples/day)Low (1-2 samples/week)
Decision Gate Go/No-Go for Biological Screening Required for Publication/IND Filing Required for IP Protection/Patent Claims

Part 2: Detailed Experimental Protocol

Synthesis Context (The Challenge)

The transformation targets the displacement of the 4-Chloro atom with a nucleophile (e.g., a primary amine), utilizing the 8-Methoxy group to modulate solubility and the 3-Methyl group to lock conformation.

Reaction:


 Displacement
  • Reagents: 4-Chloro-8-methoxy-3-methylquinoline (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or NMP (high boiling point required due to steric deactivation by 3-Me).

  • Conditions:

    
    , 12 hours.
    
Workflow Visualization

The following diagram outlines the decision logic for validating the reaction product, ensuring no false positives from unreacted starting material.

ValidationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC/LC-MS Screen (Check for consumption of 4-Cl) Start->TLC Decision1 4-Cl Consumed? TLC->Decision1 Decision1->Start No (Optimize Conditions) Purification Step 2: Flash Chromatography (DCM:MeOH Gradient) Decision1->Purification Yes NMR_1D Step 3: 1H NMR (500 MHz) Focus: Loss of C4-Cl Isotope Pattern Purification->NMR_1D Ambiguity Ambiguous Regiochemistry? (e.g., Tautomerism) NMR_1D->Ambiguity NMR_2D Step 4: 2D NMR (HMBC) Confirm C4-N Connectivity Ambiguity->NMR_2D Yes Final Validated Structure Ready for Bio-Assay Ambiguity->Final No (Clear Spectra) XRay Step 5: X-Ray Crystallography (If solid) NMR_2D->XRay Still Ambiguous XRay->Final

Figure 1: Decision matrix for structural validation. Note the critical checkpoint at "Ambiguity" where 1D NMR may fail due to tautomeric shifts inherent in quinoline derivatives.

Part 3: Structural Logic & Data Interpretation

To scientifically validate the transformation, one must track specific spectral markers. The "Trustworthiness" of your data relies on identifying the absence of starting material features as much as the presence of product features.

The "Self-Validating" NMR System

Use the 3-Methyl group as an internal diagnostic handle. It is an isolated singlet that shifts predictably upon substitution at the adjacent C4 position.

Table 2: Diagnostic Spectral Shifts (Reference vs. Product)
Signal MarkerStarting Material (4-Cl) Product (4-Amino derivative) Mechanistic Explanation
C4 Carbon (

)
~140-142 ppm~150-155 ppmDeshielding: Nitrogen is less electronegative than Chlorine but participates in resonance, shifting the carbon downfield.
3-Methyl Proton (

)

2.65 ppm (Singlet)

2.30 - 2.45 ppm (Singlet)
Shielding: Removal of the electron-withdrawing Chlorine atom increases electron density around the adjacent methyl group.[1]
MS Isotope Pattern M / M+2 (3:1 ratio)M Only (No M+2)Chlorine Signature: The distinct

pattern must disappear. If M+2 remains, the reaction is incomplete.
NH Proton Absent

6.5 - 8.0 ppm (Broad)
Exchangeable: Confirm by

shake (signal disappears).
Advanced Validation: HMBC Connectivity

In 1D NMR, the NH proton can be broad or invisible. To definitively prove the amine is attached to C4 (and not a ring nitrogen via some rearrangement), HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • The Critical Correlation: Look for a cross-peak between the 3-Methyl protons and the C4 Carbon .

  • Verification: The Amine NH proton (if visible) must also show a correlation to the C3 Carbon and C4a (bridgehead) .

Structural Logic Diagram

The following diagram illustrates the electronic environment changes that validate the structure.

ChemicalLogic cluster_evidence Validation Evidence SM Starting Material (4-Cl-8-OMe-3-Me-Quinoline) Cl withdraws e- from C4 Transition Transition State (Meisenheimer Complex) SM->Transition + R-NH2 (Nucleophilic Attack) Product Product (4-Amino-8-OMe-3-Me-Quinoline) N donates e- into Ring Transition->Product - HCl (Aromatization) Ev1 Loss of Cl Isotope Pattern (MS) Product->Ev1 Ev2 Upfield Shift of 3-Me (NMR) Product->Ev2

Figure 2: Mechanistic pathway and associated spectral evidence. The transition from electron-withdrawing Cl to electron-donating N is the primary validator.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-8-methoxy-3-methylquinoline. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for HMBC/HSQC interpretation).

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Structure Validation. [Link]

Sources

Comparative

Orthogonal Cross-Validation of HPLC and GC-MS for Quinoline Derivative Analysis: A Comprehensive Guide

Executive Summary Quinoline derivatives are structurally diverse, nitrogen-containing heterocyclic compounds that form the critical backbone of numerous antimalarial, anticancer, and antibacterial therapeutics[1]. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are structurally diverse, nitrogen-containing heterocyclic compounds that form the critical backbone of numerous antimalarial, anticancer, and antibacterial therapeutics[1]. Because these compounds exhibit varying degrees of polarity, volatility, and thermal stability, relying on a single analytical technique during drug development can introduce critical blind spots. Cross-validation using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) establishes an orthogonal, self-validating analytical framework that ensures absolute data integrity[2].

Methodological Causality: The "Why" Behind the Techniques

To build a self-validating analytical system, scientists must employ techniques with fundamentally different separation mechanisms. This orthogonality ensures that any co-eluting impurity or matrix interference missed by one method is caught by the other[3].

  • HPLC-UV/DAD (Liquid-Solid Partitioning): HPLC is the method of choice for quinoline derivatives that are highly polar, non-volatile, or thermally labile[3]. The causality behind this choice lies in the mobile phase chemistry. By adjusting the pH of the aqueous buffer (e.g., using formic acid), the ionization state of the basic quinoline nitrogen is controlled. This suppresses peak tailing and optimizes retention on a non-polar C18 stationary phase, allowing for highly reproducible quantification[2].

  • GC-MS (Gas-Liquid Partitioning): GC-MS is deployed for volatile, thermally stable halogenated or alkylated quinoline derivatives[4]. The causality here is driven by the need for structural elucidation. The electron ionization (EI) source fragments the quinoline core, providing a unique mass spectral fingerprint. This is crucial for definitively identifying trace impurities that a UV detector might fail to differentiate[2].

By running sample aliquots through both a liquid-solid partition (HPLC) and a gas-liquid partition (GC-MS), researchers create a closed-loop validation system where the specific weaknesses of one technique are covered by the strengths of the other.

Workflow Visualization

CrossValidation Sample Quinoline Derivative Sample Matrix Prep Sample Preparation (Extraction & Aliquoting) Sample->Prep HPLC HPLC-UV/DAD (Liquid-Solid Partitioning) Prep->HPLC Aliquot A GCMS GC-MS (Gas-Liquid Partitioning) Prep->GCMS Aliquot B HPLC_Data Non-Volatile/Polar Quantification HPLC->HPLC_Data GCMS_Data Volatile/Thermal Stable Mass Identification GCMS->GCMS_Data CrossVal Orthogonal Cross-Validation (Accuracy, Precision, LOD/LOQ) HPLC_Data->CrossVal GCMS_Data->CrossVal Validation Self-Validating System Confirmed Integrity CrossVal->Validation

Orthogonal cross-validation workflow for quinoline derivative analysis using HPLC and GC-MS.

Detailed Experimental Protocols

The following protocols are designed to be self-validating when used in tandem, ensuring that the quantitative results of a quinoline derivative batch are accurate and reproducible[2].

Protocol 1: HPLC-UV/DAD Analysis

This protocol is optimized for the robust quantification of polar quinoline derivatives[5].

  • Sample Preparation: Dissolve the quinoline derivative in a compatible diluent (e.g., Methanol:Water 50:50 v/v). Filter the solution through a 0.45 µm PTFE syringe filter. Causality: PTFE is used to prevent the adsorption of the basic quinoline compounds onto the filter membrane, ensuring 100% recovery[5].

  • Chromatographic Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). Causality: The acidic modifier (pH ~2.7) ensures the quinoline nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the column that cause peak tailing[2].

  • Flow Rate & Injection: 1.0 mL/min flow rate with a 10–20 µL injection volume.

  • Detection: Diode Array Detector (DAD) set to the specific UV maximum of the derivative (typically 230–280 nm).

Protocol 2: GC-MS Analysis

This protocol is tailored for trace-level impurity profiling and structural confirmation of volatile quinoline derivatives[4].

  • Sample Preparation: Extract the sample using a volatile organic solvent such as dichloromethane or toluene[4]. If the derivative contains active hydrogens (e.g., hydroxylated quinolines), perform derivatization (e.g., silylation with MSTFA) prior to injection. Causality: Derivatization replaces polar hydrogen bonds with non-polar trimethylsilyl groups, drastically increasing volatility and thermal stability for GC analysis.

  • Chromatographic Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[2].

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min[2].

  • Temperature Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min[2]. Causality: This specific gradient ensures that lower-boiling solvent peaks elute rapidly, while heavier quinoline derivatives resolve sharply without thermal degradation.

  • Detection: Electron Ionization (EI) at 70 eV. Acquire data in Full Scan mode (m/z 40–400) for structural identification and Selected Ion Monitoring (SIM) for highly sensitive quantification[2].

Comparative Performance Data

To validate the methods, quantitative performance data must be evaluated against International Council for Harmonisation (ICH) guidelines. The table below summarizes the expected cross-validation parameters for quinoline derivatives across both techniques[2],[5],[4].

Validation ParameterHPLC-UV/DAD PerformanceGC-MS PerformanceAnalytical Significance
Linearity (

)
> 0.999> 0.999Both methods demonstrate excellent proportional response across target concentration ranges.
Accuracy (Recovery) 90.6% – 102.0%82.9% – 102.0%HPLC generally shows slightly higher recovery for highly polar derivatives, while GC-MS excels with volatile analogs.
Precision (% RSD) 0.40% – 2.14%1.40% – 3.80%HPLC provides superior repeatability for routine batch analysis.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS (in SIM mode) offers an order of magnitude higher sensitivity, critical for trace genotoxic impurity profiling.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLLower LOQ in GC-MS allows for earlier detection of degradation products during stability testing.
Specificity HighVery HighGC-MS provides definitive mass spectral identification, resolving ambiguities from UV co-elution.

Conclusion

The cross-validation of HPLC and GC-MS is not merely a redundant exercise; it is a fundamental requirement for establishing a self-validating analytical system in drug development. By understanding the physicochemical causality behind each technique—leveraging HPLC for robust, polar quantification and GC-MS for high-sensitivity, volatile mass identification—scientists can guarantee the safety, efficacy, and purity of novel quinoline-based therapeutics.

References

1.2. Benchchem. 2. 4. ResearchGate. 3.3. Lab Manager. 4. 5. ResearchGate. 5.1. RSC Advances.

Sources

Validation

A Researcher's Guide to the Comparative Cytotoxicity of 4-Chloro-8-methoxy-3-methylquinoline Analogs

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid, planar structure serves as a versatile foundation for developing therapeutic agents across various diseases, including cancer.[1] Quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as DNA intercalation, inhibition of topoisomerases, modulation of protein kinases, and induction of apoptosis.[2][3][4]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. A chloro group can enhance lipophilicity and modulate electronic properties, while a methoxy group can impact metabolic stability and receptor binding interactions.[5][6] This guide focuses on a specific chemical space: analogs of 4-Chloro-8-methoxy-3-methylquinoline. While direct comparative studies on a series of these specific analogs are not extensively documented in public literature, this guide provides a comprehensive framework for conducting such an evaluation. We will synthesize data from related compounds, outline gold-standard experimental protocols, and explain the causality behind methodological choices to empower researchers in their drug development efforts.

Dissecting the Mechanism: How Quinoline Analogs Exert Cytotoxic Effects

The anticancer efficacy of quinoline derivatives is not monolithic; it arises from their ability to interfere with multiple critical cellular processes. Understanding these mechanisms is fundamental to designing rational comparative studies.

  • Genotoxicity and DNA Damage: Many quinoline-based drugs, such as doxorubicin and mitoxantrone, function as DNA intercalating agents.[3] By inserting themselves between DNA base pairs, they disrupt the DNA helix, interfering with replication and transcription processes, ultimately leading to cell death.[2] Some derivatives also act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and causing lethal double-strand breaks.

  • Enzyme Inhibition: A significant number of quinoline analogs function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis.[7] For instance, compounds like Bosutinib and Lenvatinib, which are in clinical use or trials, feature a quinoline core and target kinases such as Src and VEGFR.[4]

  • Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (MMP), and activation of caspase cascades.[8][9]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Designing a Robust Comparative Cytotoxicity Study

A successful comparative analysis hinges on a well-designed experimental plan. This involves the rational selection of analogs, appropriate cancer cell lines, and sensitive, validated assays.

Selection of Analogs and Cell Lines

To establish a clear structure-activity relationship (SAR), a series of analogs should be synthesized where single modifications are made to the parent 4-Chloro-8-methoxy-3-methylquinoline structure. This could involve:

  • Altering the position of the chloro or methoxy groups.

  • Substituting the chloro group with other halogens (F, Br, I) to probe the effect of electronegativity and size.

  • Replacing the methoxy group with other alkoxy groups to evaluate the impact of steric bulk.

The choice of cancer cell lines is equally critical. A representative panel should be used, ideally including lines from different tissues of origin (e.g., colon, breast, lung, leukemia) to assess the breadth of activity. Examples include:

  • HCT116 (Colon Carcinoma)

  • MCF-7 (Breast Adenocarcinoma)

  • A549 (Lung Carcinoma)

  • K562 (Chronic Myelogenous Leukemia)

Data Summary: Cytotoxicity of Representative Quinoline Derivatives

The following table summarizes IC₅₀ values for various quinoline derivatives from published studies. This data serves as a reference point, illustrating the range of potencies and cell line sensitivities observed for this class of compounds. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)
4-Anilinoquinoline Derivative (2i) BGC823 (Gastric Cancer)4.65
4-Anilinoquinoline Derivative (2i) HeLa (Cervical Cancer)7.15
2,4-Disubstituted quinolines SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³
Quinoline-based Dihydrazone (3b) MCF-7 (Breast Cancer)7.016
2,8-bis(trifluoromethyl)quinoline (5a) HL-60 (Myeloid Leukemia)19.88 µg/mL
2-oxoquinoline derivatives Various tumor cell lines4.4 - 8.7
7-chloro-4-thioalkylquinoline (81) HCT116 (Colon Cancer)Selective Activity
N-alkylated, 2-oxoquinolines HEp-2 (Larynx)49.01 - 77.67% inhibition
(Data synthesized from multiple sources for illustrative purposes)[2][8][11][12].

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized protocols must be followed. Here, we detail the methodologies for two fundamental assays in cytotoxicity screening.

Workflow for Cytotoxicity Evaluation

The overall process for evaluating the cytotoxic potential of a new compound follows a logical progression from initial viability screening to more detailed mechanistic studies.

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (for lead compounds) Compound Synthesize & Purify Analogs Treat Treat with Analog Concentration Gradient Compound->Treat Cells Culture & Maintain Cancer Cell Lines Seed Seed Cells in 96-Well Plates Cells->Seed Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Perform MTT Assay Incubate->MTT Measure Measure Absorbance (570 nm) MTT->Measure Calculate Calculate % Viability & IC50 Values Measure->Calculate Apoptosis Annexin V/PI Assay Calculate->Apoptosis CellCycle Cell Cycle Analysis Calculate->CellCycle

Caption: Experimental workflow for assessing the cytotoxicity of quinoline analogs.

Protocol 1: MTT Assay for Cell Viability Assessment

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Causality: The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of how a compound affects cell proliferation and survival.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 2X stock solution of each quinoline analog in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the quinoline compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours.[12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline analog at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Visualizing a Potential Mechanism: Apoptosis Induction

Based on literature for related compounds, a plausible mechanism of action for a cytotoxic quinoline analog is the induction of the intrinsic apoptotic pathway.

G Compound Quinoline Analog Mito Mitochondrial Stress (ROS ↑) Compound->Mito Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Apaf Apoptosome Formation (Apaf-1, Casp9) CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a quinoline analog.

Conclusion and Future Outlook

This guide provides a foundational framework for the systematic evaluation of 4-Chloro-8-methoxy-3-methylquinoline analogs as potential anticancer agents. By employing standardized, validated protocols for cytotoxicity and apoptosis, researchers can generate reliable and comparable data to establish clear structure-activity relationships. The potency of these analogs will likely depend on the intricate interplay between their physicochemical properties—governed by the chloro, methoxy, and methyl substituents—and their interactions with specific cellular targets.

Promising lead compounds identified through this in vitro screening process should be advanced to further mechanistic studies, including cell cycle analysis, Western blotting for key signaling proteins, and in vivo efficacy studies in xenograft models.[7] This systematic approach is essential for translating the potential of the versatile quinoline scaffold into novel and effective cancer therapeutics.

References

  • Indian Journal of Chemistry. (2012). Synthesis and cytotoxicity of new quinoline derivatives.
  • Journal of the Egyptian National Cancer Institute. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Infectious Agents and Cancer. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • BenchChem. (2025). Efficacy of 7-[(pyridin-4-yl)methoxy]quinoline in different cancer cell lines.
  • RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • PMC. (N.D.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
  • Neuroquantology. (N.D.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • ResearchGate. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • ResearchGate. (2025). In vitro antiproliferative/cytotoxic activity of novel quinoline compound SO-18 against various cancer cell lines.
  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.
  • PMC. (N.D.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of 3-Methylthio-quinoline and its Parent Compound, Quinoline.
  • Frontiers. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study.
  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

Sources

Comparative

Mastering Quality Control: A Comparative Guide to Confirming the Identity and Purity of 4-Chloro-8-methoxy-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible results. This guide, designed for the discerning scientist, delves into the critical analytical methodologies for characterizing 4-Chloro-8-methoxy-3-methylquinoline, a quinoline derivative with significant potential in medicinal chemistry. By synthesizing expert insights with established analytical principles, this document provides a comprehensive framework for ensuring the quality of this key synthetic intermediate.

The Synthetic Landscape: Understanding Potential Impurities

A robust analytical strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. While multiple pathways to quinoline derivatives exist, a common and efficient method for the synthesis of 4-Chloro-8-methoxy-3-methylquinoline involves the chlorination of a 4-hydroxyquinoline precursor.[1][2][3] This seemingly straightforward step, however, can introduce a cast of unwanted characters into the final product.

A plausible synthetic pathway commences with a Combes quinoline synthesis or a similar cyclization reaction to form the quinoline core, followed by chlorination.[4][5] The final chlorination step, typically achieved using a reagent like phosphorus oxychloride (POCl₃), is often the primary source of impurities.[6][7][8]

Potential Impurities in the Synthesis of 4-Chloro-8-methoxy-3-methylquinoline:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Material 4-Hydroxy-8-methoxy-3-methylquinolineIncomplete chlorination reaction.[6]
Over-chlorinated Byproducts Dichloro-8-methoxy-3-methylquinoline isomersAggressive reaction conditions or excess chlorinating agent.
Hydrolysis Products 4-Hydroxy-8-methoxy-3-methylquinolineExposure of the final product to moisture during workup or storage.
Residual Reagents/Solvents Phosphorus-containing byproducts, organic solventsIncomplete removal during purification.
Isomeric Impurities Positional isomers of the methoxy or methyl groupsUse of impure starting materials in the initial quinoline synthesis.[9]

Understanding these potential contaminants is paramount for developing analytical methods with the requisite specificity to detect and quantify them accurately.

Confirming Molecular Identity: A Spectroscopic Toolkit

A multi-faceted spectroscopic approach is essential to unequivocally confirm the structure of 4-Chloro-8-methoxy-3-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule.[9]

Expected ¹H NMR (Proton NMR) Chemical Shifts:

The proton chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the chlorine atom and the nitrogen in the quinoline ring, along with the electron-donating effect of the methoxy group, will result in a characteristic pattern.

  • Aromatic Protons (H5, H6, H7): These protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific shifts and coupling patterns will be dictated by their position relative to the substituents.

  • Methyl Protons (C3-CH₃): A singlet peak is expected for the methyl group at the C3 position, likely in the range of δ 2.4-2.7 ppm.

  • Methoxy Protons (C8-OCH₃): A sharp singlet corresponding to the three methoxy protons will be observed, typically around δ 3.9-4.1 ppm.[10]

  • H2 Proton: The proton at the C2 position will likely be a singlet and appear downfield due to the influence of the adjacent nitrogen atom.

Expected ¹³C NMR (Carbon NMR) Chemical Shifts:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

  • Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will resonate in the downfield region, typically between δ 110 and 160 ppm.[10] The carbon bearing the chlorine atom (C4) and the carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly deshielded.

  • Methyl Carbon (C3-CH₃): The methyl carbon will appear as a signal in the upfield region, likely between δ 15 and 25 ppm.

  • Methoxy Carbon (C8-OCH₃): The carbon of the methoxy group is expected to resonate around δ 55-60 ppm.[10]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of the compound and gaining structural insights through fragmentation analysis. For 4-Chloro-8-methoxy-3-methylquinoline (C₁₁H₁₀ClNO), the expected monoisotopic mass is approximately 207.0451 g/mol .[11]

Expected Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of quinoline derivatives is influenced by the stability of the aromatic ring system. Common fragmentation pathways include:

  • Loss of a methyl radical (-CH₃): This would result in a fragment ion at [M-15]⁺.

  • Loss of a chlorine atom (-Cl): This would lead to a fragment at [M-35]⁺.

  • Loss of a methoxy group (-OCH₃): This would produce a fragment at [M-31]⁺.

  • Characteristic isotope pattern for chlorine: The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio will result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments.[12]

M [M]+• (m/z 207/209) M_minus_CH3 [M-CH3]+ (m/z 192/194) M->M_minus_CH3 - •CH3 M_minus_Cl [M-Cl]+ (m/z 172) M->M_minus_Cl - •Cl M_minus_OCH3 [M-OCH3]+ (m/z 176/178) M->M_minus_OCH3 - •OCH3

Caption: Plausible mass spectrometry fragmentation of 4-Chloro-8-methoxy-3-methylquinoline.

Assessing Purity: A Comparative Look at Chromatographic Techniques

While spectroscopy confirms identity, chromatography is the workhorse for determining purity.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

Reverse-phase HPLC (RP-HPLC) is the most common technique for the purity analysis of quinoline derivatives due to its high resolution, sensitivity, and reproducibility.[9][13][14]

Comparison of HPLC Columns for Purity Analysis:

Column TypeAdvantagesDisadvantagesRecommended For
C18 (Octadecylsilane) Highly versatile, good retention for a wide range of hydrophobicities, extensive literature support.[15]Can exhibit strong interactions with basic compounds, potentially leading to peak tailing.General-purpose purity screening and method development.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions, beneficial for separating aromatic and unsaturated compounds.[14]May have lower retention for highly aliphatic compounds.Resolving closely eluting aromatic impurities.
Cyano (CN) Provides different selectivity based on dipole-dipole interactions, useful for polar compounds.Less robust at extreme pH values compared to C18.Analysis of more polar impurities or as an orthogonal method.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS is a powerful alternative for purity analysis, particularly for identifying volatile and semi-volatile impurities.[16] Given the likely volatility of 4-Chloro-8-methoxy-3-methylquinoline and its potential impurities, GC-MS can provide valuable complementary information to HPLC.

Key Considerations for GC-MS Analysis:

  • Thermal Stability: It is crucial to ensure that the analyte and its impurities are thermally stable and do not degrade in the heated GC inlet.

  • Derivatization: For less volatile or more polar impurities (like the 4-hydroxy precursor), derivatization may be necessary to improve their chromatographic properties.

  • Library Matching: The mass spectra obtained can be compared against commercial or in-house libraries for impurity identification.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of 4-Chloro-8-methoxy-3-methylquinoline. Optimization will be necessary based on the specific instrumentation and impurity profile.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general-purpose gradient method suitable for initial purity assessment.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Dissolve sample in Acetonitrile/Water (50:50) hplc1 Column: C18 (e.g., 4.6 x 150 mm, 5 µm) prep1->hplc1 hplc2 Mobile Phase A: 0.1% Formic Acid in Water hplc1->hplc2 hplc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc2->hplc3 hplc4 Gradient Elution hplc3->hplc4 hplc5 Detection: UV at 254 nm hplc4->hplc5 analysis1 Integrate peaks hplc5->analysis1 analysis2 Calculate % Purity (Area Normalization) analysis1->analysis2

Caption: Workflow for HPLC purity analysis of 4-Chloro-8-methoxy-3-methylquinoline.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Chloro-8-methoxy-3-methylquinoline sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

Protocol 2: Impurity Identification by GC-MS

This protocol provides a general method for the separation and identification of volatile impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: Compare the mass spectra of any observed impurity peaks with a spectral library (e.g., NIST) to tentatively identify the structures.

Conclusion: A Commitment to Quality

The rigorous confirmation of identity and purity is a non-negotiable aspect of chemical research and drug development. For 4-Chloro-8-methoxy-3-methylquinoline, a combination of NMR spectroscopy for structural elucidation and orthogonal chromatographic techniques like HPLC and GC-MS for purity assessment provides a robust quality control framework. By understanding the potential synthetic impurities and employing these validated analytical methods, researchers can ensure the integrity of their starting materials and the reliability of their subsequent experimental outcomes.

References

  • Benchchem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Benchchem. (2025).
  • ResearchGate. (2025).
  • Supporting Information. (n.d.).
  • PubChemLite. (n.d.). 4-chloro-8-methoxy-3-methylquinoline (C11H10ClNO).
  • Benchchem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • Wikipedia. (2024). Quinoline.
  • PMC. (2010).
  • Santa Cruz Biotechnology. (n.d.). 4-chloro-8-methoxy-5-methylquinoline-3-carbonitrile.
  • PMC. (2008). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline.
  • Benchchem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • ResearchGate. (2018). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Sciencemadness Discussion Board. (2014). Vilsmeier-Haack Reaction.
  • Benchchem. (2025).
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (2025). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
  • PMC. (2013). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Combes Quinoline Synthesis. (n.d.).
  • Benchchem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin-.
  • PubChemLite. (n.d.).
  • PubChem. (n.d.). 4-Chloro-8-methoxyquinoline.
  • MilliporeSigma. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline 97.
  • PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline, 95% 1 g.
  • PubMed. (2011).
  • Google Patents. (1951).
  • Indian Chemical Society. (n.d.).
  • Semantic Scholar. (2011).
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • ResearchGate. (n.d.).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.
  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemicalBook. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE(4295-04-9) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 4-chloro-8-methoxy-3-methylquinoline.
  • PMC. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization.

Sources

Validation

A Comparative Guide to Spectroscopic Analysis for Impurity Identification in 4-Chloro-8-methoxy-3-methylquinoline

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. Regulatory bodies mandate stringent con...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurity levels, necessitating the use of highly sensitive and specific analytical techniques.[1] This guide provides a comparative analysis of key spectroscopic methods for the identification of impurities in 4-Chloro-8-methoxy-3-methylquinoline, a quinoline derivative of significant interest in medicinal chemistry.

The choice of analytical technique is critical and is dictated by the nature of the impurity and the specific information required. This document will delve into the principles, experimental protocols, and comparative advantages of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparative Overview of Spectroscopic Techniques

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, and the structural information it can provide. While chromatographic techniques like HPLC are excellent for separation, their coupling with spectroscopic detectors is often essential for definitive identification.[2]

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.[3][4] Quantitative analysis is possible.[3]Relatively low sensitivity compared to MS. Requires higher sample concentrations.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity for detecting trace-level impurities.[5][6][7] Provides molecular weight information and fragmentation patterns for structural elucidation.[5][]Isomers can be difficult to distinguish without tandem MS (MS/MS).[]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Excellent for identifying functional groups.[9][10] Rapid and non-destructive.[11]Provides limited information on the overall molecular structure. Not ideal for complex mixtures.[9]
HPLC-UV Separates components of a mixture based on their affinity for a stationary phase, with detection by UV absorbance.Excellent for separating impurities from the active pharmaceutical ingredient (API).[12] Well-established for quantitative analysis.UV detection is not universally applicable and provides limited structural information.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR is the gold standard for unambiguous structure elucidation.[3] For impurity profiling, ¹H NMR is invaluable for initial assessment and quantification, while 2D NMR techniques like COSY and HSQC can reveal detailed connectivity, crucial for identifying unknown impurities. The choice of a deuterated solvent is critical as it can influence chemical shifts.[3]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-25 mg of the 4-Chloro-8-methoxy-3-methylquinoline sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The addition of an internal standard like tetramethylsilane (TMS) is optional for chemical shift referencing.[3][13]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[14]

  • ¹³C NMR Acquisition: A higher sample concentration (50-100 mg) is generally required.[3]

  • Data Analysis: Process the spectra to identify signals corresponding to the main compound and any unexpected signals, which indicate impurities.[3] The integration of ¹H NMR signals can be used for quantitative analysis of the impurities relative to the main component.[3]

Workflow for NMR-Based Impurity Identification

Sources

Comparative

Evaluating the synthetic utility of 4-Chloro-8-methoxy-3-methylquinoline as a precursor

Evaluating the synthetic utility of a chemical precursor requires moving beyond basic structural data to understand how its specific functional groups dictate reactivity, dictate downstream methodologies, and ultimately...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the synthetic utility of a chemical precursor requires moving beyond basic structural data to understand how its specific functional groups dictate reactivity, dictate downstream methodologies, and ultimately influence the pharmacokinetic properties of the final drug candidate.

As a highly functionalized heterocyclic building block, 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8)[1] is a privileged scaffold in modern medicinal chemistry. It is frequently utilized in the development of kinase inhibitors, GPCR antagonists, and neuroprotective metal chelators[2][3].

This guide objectively compares the performance of 4-Chloro-8-methoxy-3-methylquinoline (4-CMMQ) against alternative quinoline precursors, details the causality behind required synthetic adaptations, and provides self-validating experimental workflows for its application.

Structural Causality and Comparative Analysis

The synthetic utility of 4-CMMQ is defined by its trifunctional nature, which must be carefully managed during synthetic planning:

  • 4-Chloro Position: The primary electrophilic site for C–N, C–O, or C–C bond formation.

  • 8-Methoxy Position: An electron-donating group that modulates the electronics of the quinoline core. Crucially, it serves as a protected hydroxyl group. Upon demethylation, the resulting 8-hydroxyquinoline acts as a potent bidentate metal chelator—a pharmacophore currently heavily investigated for clearing localized iron accumulation in Parkinson's disease models[2].

  • 3-Methyl Position (The Differentiator): The addition of the 3-methyl group introduces severe steric hindrance adjacent to the 4-chloro reactive site. While this complicates classical nucleophilic aromatic substitution (SNAr), the methyl group is highly desirable in drug design. It restricts the rotational freedom of the resulting 4-amino substituent (conformational locking), thereby reducing the entropic penalty upon target binding, and increases the overall lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetrance[3][4].

Table 1: Reactivity and Structural Comparison of Quinoline Precursors
PrecursorCAS NumberC4 SNAr ReactivityBuchwald-Hartwig SuitabilityKey Structural/Pharmacological Advantage
4-Chloroquinoline 76-22-2High (Standard heating)ExcellentMinimal steric hindrance; broad reactivity for rapid library generation.
4-Chloro-8-methoxyquinoline 16778-21-5Moderate (Requires elevated temp)ExcellentDirect precursor to CRTh2 antagonists and neuroprotective chelators.
4-Chloro-8-methoxy-3-methylquinoline 39593-11-8Low (Sterically hindered) Excellent (Requires bulky ligands) Enhanced lipophilicity; conformational locking of the C4-substituent.

Synthetic Workflows & Experimental Methodologies

Because the 3-methyl group sterically shields the C4 carbon, relying on classical SNAr conditions often leads to poor yields, high thermal degradation, and unreacted starting material. To overcome this, Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) utilizing bulky, electron-rich phosphine ligands is the rigorously proven alternative[4].

Below are two self-validating protocols detailing the amination of 4-CMMQ and its subsequent deprotection to yield a bioactive 8-hydroxyquinoline scaffold.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality: To force oxidative addition and subsequent reductive elimination at the sterically crowded C4 position, a highly active catalyst system is required. We utilize Pd2(dba)3 paired with XPhos (a bulky biaryl phosphine ligand). Cesium carbonate (Cs2CO3) is selected as a mild base to prevent the degradation of sensitive functional groups on the incoming amine.

  • Preparation: In a nitrogen-filled glovebox, combine 4-CMMQ (1.0 equiv), the desired secondary amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.0 equiv) in an oven-dried Schlenk flask.

    • Expert Insight: The glovebox ensures the strict exclusion of oxygen, which would rapidly oxidize the electron-rich XPhos ligand and permanently deactivate the Pd(0) catalyst.

  • Reaction: Dissolve the mixture in anhydrous toluene to a concentration of 0.2 M. Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the 4-CMMQ peak (m/z 208 [M+H]+) and the emergence of the product mass confirms successful reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: BBr3-Mediated Ether Cleavage (Demethylation)

Causality: The 8-methoxy ether is highly stable under the basic cross-coupling conditions of Protocol A. To reveal the metal-chelating 8-hydroxy pharmacophore, a harsh Lewis acid like Boron tribromide (BBr3) is utilized to selectively cleave the aryl ether without cleaving the newly formed C–N bond[2].

  • Preparation: Dissolve the purified 4-amino-8-methoxy-3-methylquinoline intermediate in anhydrous dichloromethane (DCM) (0.1 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: Cooling to -78 °C is critical. BBr3 is highly reactive; suppressing the thermal energy of the system ensures chemoselectivity for the aryl ether and prevents the degradation of the quinoline core.

  • Addition: Slowly add BBr3 (1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Validation Check: Quench a 50 µL aliquot in methanol and analyze via TLC (UV active). The demethylated product will exhibit a significantly lower Rf value than the starting material due to the newly exposed, highly polar hydroxyl group.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench the excess BBr3 by the dropwise addition of methanol, followed by saturated aqueous NaHCO3 until the pH reaches 7-8. Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate to yield the final 8-hydroxyquinoline target.

Pathway Visualization

The following diagram maps the divergent synthetic logic required when utilizing 4-CMMQ, highlighting the failure point of standard SNAr and the successful catalytic pipeline.

SyntheticPathways A 4-Chloro-8-methoxy- 3-methylquinoline B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Amine Base, Heat C SNAr Amination (Harsh Conditions) A->C Amine, High Heat Low Yield D 4-Amino-8-methoxy- 3-methylquinoline B->D High Yield C->D Steric Hindrance E Demethylation (BBr3 / DCM) D->E Ether Cleavage F 8-Hydroxyquinoline Derivatives (Chelators) E->F Target Scaffold

Divergent synthetic workflows utilizing 4-Chloro-8-methoxy-3-methylquinoline.

References

  • National Institutes of Health (NIH). "Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates". PubMed Central. Available at: [Link]

  • DIGIBUG Principal. "Small Molecule Kinase Inhibitor Drugs (1995–2021)". University of Granada. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-8-methoxy-3-methylquinoline proper disposal procedures

4-Chloro-8-methoxy-3-methylquinoline: Safe Handling & Disposal Protocol Part 1: Executive Directive Immediate Action Required: Treat 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) as a Halogenated Hazardous Organ...

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-8-methoxy-3-methylquinoline: Safe Handling & Disposal Protocol

Part 1: Executive Directive

Immediate Action Required: Treat 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) as a Halogenated Hazardous Organic Substance .[1] Under no circumstances should this compound be disposed of via municipal drains, trash, or non-halogenated waste streams.[1]

The Golden Rule of Disposal:

All disposal pathways must lead to high-temperature incineration equipped with acid gas scrubbing.[1] The chlorine substituent necessitates segregation from non-halogenated solvents to prevent equipment corrosion and regulatory non-compliance.[1]

Part 2: Hazard Profile & Risk Assessment

To handle this compound safely, one must understand its structural reactivity.[1] As a Senior Scientist, I interpret the Safety Data Sheet (SDS) not just as a list of rules, but as a map of chemical behavior.

PropertySpecificationScientific Implication
Molecular Formula C₁₁H₁₀ClNOContains Nitrogen and Chlorine; combustion produces NOx and HCl gases.[1][2]
Physical State Solid (Crystalline/Powder)High risk of inhalation if aerosolized; requires localized exhaust ventilation (LEV).[1][3]
Primary Hazards Acute Tox. 4 (Oral) , Eye Dam. 1 The quinoline core is biologically active (intercalating agent); the chloro-group enhances lipophilicity, increasing bioavailability and potential dermal absorption.[1]
Reactivity Stable, but incompatible with strong oxidizersAvoid co-disposal with nitric acid or peroxides to prevent exothermic runaway.[1]

Key Mechanistic Insight: The 4-chloro position on the quinoline ring renders the carbon susceptible to nucleophilic attack under high thermal stress or specific metabolic conditions.[1] This reactivity underscores the need for incineration rather than landfill, as leaching could result in the formation of toxic hydrolytic byproducts in groundwater [1, 2].[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The lipophilic nature of methoxy-quinolines requires a barrier against transdermal migration.[1]

  • Respiratory: N95 (minimum) or P100 respirator if handling >500mg outside a fume hood.[1]

  • Dermal: Nitrile gloves (Double-gloving recommended).[1] Rationale: Standard 0.11mm nitrile provides adequate breakthrough time for solid handling.[1] If in solution (e.g., DCM), use laminate gloves.[1]

  • Ocular: Chemical splash goggles.[1] Rationale: "Eye Damage 1" classification indicates irreversible corneal damage upon contact.[1]

Part 4: Step-by-Step Disposal Workflow

This protocol uses a "Cradle-to-Grave" tracking approach to ensure regulatory compliance (RCRA/EPA/EU Waste Directives).[1]

Scenario A: Solid Waste (Pure Compound)

Best Practice: Keep solid waste solid to minimize disposal volume and cost.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-Chloro-8-methoxy-3-methylquinoline, 95%+"[1][4]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Transfer: Transfer solid using a disposable spatula.[1] Do not dust off the spatula; dispose of the spatula into the same container as "chemically contaminated debris."

  • Seal & Store: Cap tightly. Store in the Solid Hazardous Waste satellite accumulation area.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Critical Step: Segregation based on Halogen Content.[1]

  • Solvent Assessment:

    • If dissolved in DCM, Chloroform, or Dichlorobenzene : Dispose in Halogenated Solvent Waste .[1]

    • If dissolved in Methanol, Acetone, or Ethyl Acetate : Dispose in Halogenated Solvent Waste (due to the solute).[1]

    • Scientist's Note: Even if the solvent is non-halogenated, the presence of the chloro-quinoline contaminates the stream.[1] Mixing this into a non-halogenated drum can result in costly re-classification fees for your facility.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups, neutralize with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion.[1]

Visual Workflow: Waste Stream Segregation

DisposalLogic Start Waste Generation: 4-Chloro-8-methoxy-3-methylquinoline StateCheck Physical State? Start->StateCheck Debris Contaminated Debris (Gloves, Spatulas, Weigh Boats) Start->Debris Consumables SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Segregate into Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Final Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) SolidContainer->Final HaloStream Halogenated Waste Stream (Red Can/Drum) LiquidCheck->HaloStream DCM, CHCl3 NonHaloStream Contaminated Non-Halo Stream (Must treat as Halogenated) LiquidCheck->NonHaloStream MeOH, Acetone HaloStream->Final NonHaloStream->HaloStream Re-classify DebrisBin Solid Hazardous Waste Bin (Double Bagged) Debris->DebrisBin DebrisBin->Final

Caption: Logical decision tree for segregating 4-Chloro-8-methoxy-3-methylquinoline waste. Note that all liquid paths eventually merge into Halogenated Waste streams.[1]

Part 5: Emergency Response Protocols

In the event of a spill, immediate containment is necessary to prevent aerosolization.[1]

Spill Cleanup Procedure (Solid):

  • Evacuate & Ventilate: Clear the immediate area.[1] If outside a hood, ensure room ventilation is active.[1]

  • PPE Up: Don double nitrile gloves, lab coat, and N95 respirator.[1]

  • Containment: Do not dry sweep (creates dust).[1][6] Cover the spill with a damp paper towel (dampened with water or acetone) to trap the powder.[1]

  • Collection: Scoop the damp material and towels into a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe.[1] Place all wipes in the hazardous waste jar.

Spill Cleanup Procedure (Liquid):

  • Absorb: Use vermiculite or a universal spill pad.[1]

  • Collect: Transfer saturated absorbent to a sealed bag or bucket.

  • Label: "Hazardous Waste - Debris contaminated with Chloroquinoline."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336662, 4-Chloro-8-methoxyquinoline. Retrieved February 27, 2026 from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-Chloro-8-methoxy-3-methylquinoline

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic regulatory compliance. When scaling up the synthesis of novel therapeutics, researchers frequently utilize halogenated quin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic regulatory compliance. When scaling up the synthesis of novel therapeutics, researchers frequently utilize halogenated quinoline derivatives like 4-Chloro-8-methoxy-3-methylquinoline (CAS: 39593-11-8) [1] as critical pharmacophores. However, the exact structural features that make this compound biologically active—its lipophilicity, planar aromatic system, and reactive halogen center—also dictate a stringent, causally driven approach to laboratory safety.

This guide provides a self-validating protocol for personal protective equipment (PPE) selection, operational handling, and waste management, ensuring that every safety measure is grounded in the chemical's fundamental physicochemical properties.

Part 1: Risk Assessment & Hazard Matrix

Before architecting a PPE strategy, we must understand the mechanistic basis of the chemical's hazards. Based on toxicological data from structurally analogous halogenated quinolines, this compound presents specific acute and chronic risks[2][3].

Table 1: GHS Hazard Classification and Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Rationale & Causality
Acute Toxicity (Oral) H302 The compound's lipophilic nature allows for rapid gastrointestinal absorption. Hepatic metabolism via CYP450 enzymes can generate reactive intermediate epoxides, leading to systemic toxicity[4].
Serious Eye Damage H318 The nitrogen lone pair and the reactive halogen substituent can interact aggressively with corneal proteins, causing severe, potentially irreversible localized tissue damage[2].
Skin Irritation H315 The organic base easily penetrates the stratum corneum, leading to lipid defatting and localized inflammatory responses upon prolonged dermal contact.
Respiratory Irritation H335 Inhalation of fine particulate dust physically and chemically irritates the mucosal membranes of the upper respiratory tract[5].

Part 2: Personal Protective Equipment (PPE) Architecture

The selection of PPE is not arbitrary; it is a calculated defense mechanism. Every piece of equipment must directly mitigate a specific vulnerability exposed by the compound's profile.

Dermal Protection (Gloves)
  • Primary Choice: Nitrile rubber or Neoprene gloves (minimum thickness: 0.11 mm).

  • Causality: Quinolines are organic bases that can rapidly degrade and permeate natural rubber (latex). Nitrile and Neoprene provide a high cross-link density that resists permeation by heterocyclic aromatics, offering a breakthrough time of >240 minutes[6][7].

  • Validation Protocol: Implement a double-gloving strategy during bulk transfers. The inner glove acts as a fail-safe. Always inspect the outer gloves for micro-tears before handling the powder.

Ocular and Face Protection
  • Primary Choice: Tight-fitting, splash-proof chemical safety goggles (EN 166 or ANSI Z87.1 compliant).

  • Causality: Due to the H318 (Serious Eye Damage) classification, standard safety glasses with side shields are entirely insufficient[2]. The potential for airborne dust generation or accidental solution splashing requires a hermetic seal around the eyes.

Respiratory Protection
  • Primary Choice: N95/P100 particulate respirator. If handled outside a fume hood (which is heavily discouraged), use a half-mask respirator with organic vapor/particulate combination cartridges.

  • Causality: As a solid powder, the primary inhalation risk is aerosolized dust generation, which directly triggers respiratory irritation (H335)[5].

Body Protection
  • Primary Choice: Flame-resistant (FR) laboratory coat with tightly knit cuffs.

  • Causality: Prevents the accumulation of chemical dust on personal clothing, which could lead to chronic, low-dose dermal exposure outside the laboratory environment.

Part 3: Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each procedural step inherently minimizes exposure risk.

Step 1: Environmental Engineering Controls

  • Action: Conduct all weighing, transfer, and reaction setups inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

  • Causality: Negative pressure environments capture aerosolized particulates before they can reach the operator's breathing zone[8].

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a stainless steel spatula.

  • Causality: Static electricity can cause fine powders of halogenated quinolines to disperse into the air or adhere to the outside of gloves, breaking containment.

Step 3: Reaction Setup

  • Action: Strictly avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, oxidizing acids).

  • Causality: Halogenated quinolines can undergo violent exothermic reactions when exposed to strong oxidizers, potentially decomposing to emit highly toxic fumes of hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx)[4].

Part 4: Spill Response & Waste Management

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and systemic exposure.

Spill Decontamination Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and alert the laboratory manager[4].

  • Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Contain & Absorb: Do not dry sweep, as this will aerosolize the powder. Moisten the spilled powder slightly with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation, then absorb the mixture with an inert material (e.g., vermiculite, sand, or proprietary chemical absorbents)[5].

  • Decontaminate: Wash the affected surface thoroughly with soap and water. Because the compound is an organic base, it can leave persistent, invisible residues on benchtops.

Disposal Plan:

  • Segregation: Collect all contaminated PPE, weighing boats, and reaction byproducts in a clearly labeled, sealable "Halogenated Organic Waste" container.

  • Destruction: Do not discharge into the sink or standard biohazard bins. The compound must be disposed of via high-temperature incineration by a licensed hazardous waste contractor to safely cleave the carbon-halogen bonds without generating dioxins[8].

Part 5: Mechanistic Visualization

The following diagram illustrates the logical workflow for handling 4-Chloro-8-methoxy-3-methylquinoline, emphasizing the integration of hazard assessment, engineering controls, and emergency response.

G Start Hazard Assessment: Identify H302, H318, H315 PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask, Lab Coat Start->PPE Hood Engineering Control: Fume Hood (>80 fpm) PPE->Hood Weighing Weighing & Transfer: Anti-static Tools Hood->Weighing Reaction Reaction Setup: Isolate from Oxidizers Weighing->Reaction Spill Spill Response: Moisten, Absorb, Isolate Weighing->Spill Accidental Dust/Spill Reaction->Spill Accidental Release Disposal Waste Management: Halogenated Organic Waste Reaction->Disposal Spill->Disposal

Caption: Workflow for the safe handling and exposure mitigation of 4-Chloro-8-methoxy-3-methylquinoline.

References

  • National Center for Biotechnology Information. "4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem". [Link]

  • National Center for Biotechnology Information. "4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem". [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific (Quinoline Yellow)". [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-methoxy-3-methylquinoline
Reactant of Route 2
4-Chloro-8-methoxy-3-methylquinoline
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